molecular formula C₂₁H₂₈BrNO₂ B1162210 6-Oxo Bromantane NPG Glycol Ketal

6-Oxo Bromantane NPG Glycol Ketal

Cat. No.: B1162210
M. Wt: 406.36
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo Bromantane NPG Glycol Ketal is a synthetic adamantane derivative offered for research purposes. This compound is strictly for laboratory and research use in an in-vitro setting; it is not for human, veterinary, or household use. Researchers are responsible for ensuring the safe handling of this material in a controlled laboratory environment. Bromantane, the parent structure of this derivative, is characterized in scientific literature as an atypical psychostimulant and anxiolytic. Its unique mechanism of action is distinct from classical stimulants. Research indicates it functions primarily as a dopamine synthesis enhancer, upregulating key enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase, thereby increasing dopamine production in brain regions such as the striatum and hippocampus . It also demonstrates modulatory effects on the serotonergic system and has been shown to increase the expression of neurotrophins like Brain-Derived Neurotrophic Factor (BDNF), suggesting potential neuroprotective and neuroplasticity-promoting properties . Studies on Bromantane highlight its potential research value in several areas. It has been investigated for its anti-asthenic (anti-fatigue) and actoprotective effects, which refer to its ability to enhance physical and mental resilience under stressful conditions, such as fatigue or hypoxia . Its combination of mild stimulant and anxiolytic effects, without reported significant tolerance or addiction potential in the parent compound, makes it a compound of interest for studying mood, motivation, and stress adaptation . Researchers are directed to consult the available scientific literature on adamantane derivatives to better understand the potential applications and biochemical pathways of this compound.

Properties

Molecular Formula

C₂₁H₂₈BrNO₂

Molecular Weight

406.36

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Oxo Bromantane NPG Glycol Ketal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Oxo Bromantane NPG Glycol Ketal, a derivative of the well-known adamantane-class psychostimulant, Bromantane. By leveraging established principles of organic chemistry and data from related compounds, this document offers valuable insights into the synthesis, characterization, and physicochemical properties of this novel molecule. This work is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: Context and Rationale

Bromantane, N-(4-bromophenyl)adamantan-2-amine, is recognized for its unique stimulating and anxiolytic properties, which are attributed to its ability to enhance dopamine synthesis.[1][2] The metabolism of Bromantane primarily involves hydroxylation, with 6-hydroxy Bromantane being a major metabolite.[3][4] Oxidation of this metabolite leads to the formation of 6-Oxo Bromantane, a ketone derivative.[5]

The introduction of a ketal functional group, specifically through the reaction of the 6-oxo position with neopentyl glycol (NPG), offers a strategic modification of the Bromantane scaffold. Ketalization is a common strategy in medicinal chemistry to protect carbonyl groups, enhance lipophilicity, and potentially modulate the pharmacokinetic and pharmacodynamic profile of a parent molecule.[6][7] The neopentyl glycol ketal, in particular, is known for its steric bulk and stability, which can influence receptor binding and metabolic pathways.[8] This guide will delve into the scientific underpinnings of 6-Oxo Bromantane NPG Glycol Ketal, providing a robust framework for its synthesis and characterization.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent. While experimental data for 6-Oxo Bromantane NPG Glycol Ketal is not yet publicly available, we can predict its properties based on the known characteristics of its precursors, 6-Oxo Bromantane and Neopentyl Glycol.

Properties of Precursors
Property6-Oxo BromantaneNeopentyl Glycol (NPG)
Molecular Formula C₁₆H₁₈BrNOC₅H₁₂O₂
Molecular Weight 320.22 g/mol [5]104.15 g/mol [9]
Appearance Likely a solidWhite crystalline solid[10]
Melting Point Not available127-129 °C[9]
Boiling Point Not available208 °C[9]
Solubility Expected to be soluble in organic solventsSoluble in water, ethanol, diethyl ether, benzene, and chloroform[11][12]
Predicted Properties of 6-Oxo Bromantane NPG Glycol Ketal
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₂₁H₂₈BrNO₂Derived from the condensation reaction of C₁₆H₁₈BrNO and C₅H₁₂O₂ with the loss of one water molecule.
Molecular Weight 406.36 g/mol [13]Sum of the molecular weights of the reactants minus the molecular weight of water.
Appearance Expected to be a crystalline solidHigh molecular weight and rigid adamantane core suggest a solid state at room temperature.
Melting Point Predicted to be higher than NPGThe significant increase in molecular weight and size compared to the precursors would likely lead to a higher melting point.
Solubility Predicted to have low aqueous solubility and good solubility in non-polar organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate)The introduction of the bulky, non-polar neopentyl glycol ketal group will increase the lipophilicity of the molecule, reducing its affinity for water.
Stability Expected to be stable under neutral and basic conditions, but will likely hydrolyze back to 6-Oxo Bromantane and NPG under acidic conditions.Ketal linkages are known to be labile in the presence of acid. The steric hindrance provided by the neopentyl group may offer some kinetic stability.[7]

Synthesis and Purification

The synthesis of 6-Oxo Bromantane NPG Glycol Ketal involves a standard acid-catalyzed ketalization reaction between 6-Oxo Bromantane and neopentyl glycol. The causality behind this experimental choice lies in the well-established reliability of this reaction for the protection of ketones.[6]

Proposed Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 6-Oxo Bromantane Neopentyl Glycol Reaction Acid-Catalyzed Ketalization (e.g., p-TsOH in Toluene) with Dean-Stark Trap Start->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product 6-Oxo Bromantane NPG Glycol Ketal Purification->Product Analytical_Workflow Sample Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Sample->Purity Confirmation Structural Confirmation and Purity Data NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Sources

Mechanism of action for bromantane ketal derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action for Bromantane Ketal Derivatives

Abstract

Bromantane, an adamantane derivative, is a novel psychostimulant and anxiolytic agent classified as an actoprotector. Its unique mechanism, centered on the genomic upregulation of dopamine synthesis rather than direct reuptake inhibition, distinguishes it from classical stimulants. The development of bromantane derivatives, including ketal analogs, represents a strategic effort to optimize its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the established mechanism of the parent compound, bromantane, and extrapolates from this foundation to propose a hypothesized mechanism of action for its ketal derivatives. We present a structured, hypothesis-driven framework for the experimental validation of these claims, complete with detailed protocols and workflow visualizations. This document is intended for researchers, neuropharmacologists, and drug development professionals engaged in the study of atypical central nervous system modulators.

Part 1: The Core Pharmacology of Bromantane

Bromantane (N-(4-bromophenyl)adamantan-2-amine) exhibits a unique pharmacological profile, combining psychostimulant properties with anxiolytic effects, a combination not typically seen with traditional stimulants like amphetamines.[1][2] Its primary therapeutic application in Russia is for the treatment of neurasthenia, a condition characterized by general weakness and mental fatigue.[1][3]

The Dopaminergic System: A Non-Canonical Upregulation

The cornerstone of bromantane's action is its influence on the dopaminergic system, which is fundamentally different from that of reuptake inhibitors or releasing agents.[1] Bromantane does not directly bind to dopamine receptors or significantly inhibit the dopamine transporter (DAT).[3] Instead, its principal mechanism involves the enhancement of de novo dopamine synthesis.[4]

This is achieved through the upregulation of key enzymes in the dopamine biosynthesis pathway:

  • Tyrosine Hydroxylase (TH): The rate-limiting enzyme that converts L-tyrosine to L-DOPA.[5][6]

  • Aromatic L-Amino Acid Decarboxylase (AAAD): The enzyme that converts L-DOPA to dopamine.

Studies have shown that a single dose of bromantane can lead to a two- to two-and-a-half-fold increase in TH expression in the rat hypothalamus.[1] This genomic-level intervention results in a sustained increase in dopamine synthesis and release in key brain regions, including the striatum, nucleus accumbens, and hypothalamus.[1][7] The activation of intracellular signaling cascades involving cAMP-dependent protein kinase A (PKA) and protein kinase C (PKC) is believed to be the upstream trigger for this increase in gene transcription.[1]

Modulation of Serotonergic and GABAergic Systems

While the dopaminergic effects are primary, bromantane also influences other neurotransmitter systems. It has been reported to increase the content of serotonin (5-HT) and its metabolite 5-HIAA in the frontal cortex.[8] This may contribute to its mood-stabilizing and anxiolytic properties.[5] Furthermore, some evidence suggests bromantane strengthens GABAergic mediation, potentially by reducing the gene expression of GABA transporters, which would increase the availability of this inhibitory neurotransmitter in the synapse.[9][10] This GABAergic enhancement is a key differentiator from typical stimulants and likely underpins its anxiolytic effects.[10]

Bromantane_Mechanism_of_Action Bromantane Bromantane Signaling_Cascades Intracellular Signaling (PKA, PKC Activation) Bromantane->Signaling_Cascades Activates GABA_Modulation Strengthened GABAergic Mediation Bromantane->GABA_Modulation Serotonin_Modulation Increased Serotonin in Frontal Cortex Bromantane->Serotonin_Modulation Gene_Expression Increased Transcription of TH and AAAD Genes Signaling_Cascades->Gene_Expression Leads to Enzyme_Synthesis Increased Synthesis of Tyrosine Hydroxylase (TH) & Aromatic L-Amino Acid Decarboxylase (AAAD) Gene_Expression->Enzyme_Synthesis Dopamine_Synthesis Enhanced de novo Dopamine Synthesis Enzyme_Synthesis->Dopamine_Synthesis Dopaminergic_Effect Increased Dopaminergic Neurotransmission Dopamine_Synthesis->Dopaminergic_Effect Clinical_Effects Psychostimulant & Anxiolytic Effects Dopaminergic_Effect->Clinical_Effects GABA_Modulation->Clinical_Effects Serotonin_Modulation->Clinical_Effects

Figure 1: Known signaling pathway of Bromantane.

Part 2: Ketal Derivatives – A Hypothesis on Modified Pharmacokinetics and Action

The synthesis of bromantane derivatives is a logical step toward improving its therapeutic index.[11][12] Ketalization, the reaction of a ketone (in this case, the adamantanone precursor) with an alcohol, can significantly alter a molecule's physicochemical properties. While no direct pharmacological studies on bromantane ketal derivatives are publicly available, we can formulate a strong hypothesis based on chemical principles and the known properties of the parent compound.

Rationale for Ketal Modification

Bromantane's oral bioavailability is relatively low at 42%, and its high lipophilicity causes it to be sequestered in adipose tissue, leading to a slow and prolonged elimination.[9][13] A ketal modification to the adamantane cage could:

  • Alter Lipophilicity: Depending on the alcohol used for ketal formation, the overall lipophilicity could be fine-tuned to potentially reduce sequestration in fat tissue and modify its passage across the blood-brain barrier.

  • Improve Bioavailability: Changes in solubility and membrane permeability could enhance absorption from the gastrointestinal tract.

  • Modify Metabolism: The ketal moiety could alter how the compound is metabolized by the liver, potentially shifting away from the typical hydroxylation on the adamantane ring and affecting its half-life.[9]

Comparative Pharmacokinetic Profile (Hypothesized)

The following table contrasts the known pharmacokinetic parameters of bromantane with hypothesized values for a representative ketal derivative, providing a basis for experimental investigation.

ParameterBromantane (Reported)Bromantane Ketal Derivative (Hypothesized)Rationale for Hypothesis
Oral Bioavailability 42%[9][13]50-70%Ketal group may improve solubility and absorption characteristics.
Tmax (Time to Peak) 2.75 - 4.0 hours[9]2.0 - 3.0 hoursFaster absorption due to modified physicochemical properties.
Elimination Half-life ~11 hours (humans)[1]8 - 10 hoursReduced sequestration in adipose tissue may lead to faster clearance.
Primary Metabolism Hydroxylation at the 6th position of the adamantane cycle[9]Hydrolysis of the ketal followed by hydroxylationThe ketal group introduces a new site for metabolic breakdown.

Part 3: Proposed Mechanistic Investigation of Bromantane Ketal Derivatives

To validate the hypothesized mechanism of action for bromantane ketal derivatives, a multi-tiered experimental approach is required. This framework is designed as a self-validating system, where each stage provides the foundation for the next.

Experiment 1: In Vitro Characterization of Monoamine Transporter Interaction

Causality: The primary step is to determine if the ketal modification has altered the fundamental interaction with monoamine transporters. While bromantane is not a potent reuptake inhibitor, a derivative could exhibit different properties. This experiment will definitively characterize the compound as either a classical stimulant (reuptake inhibitor/releaser) or confirm its atypical profile.

Methodology: Radioligand Binding and Uptake Inhibition Assays

This protocol is designed to measure the affinity of the bromantane ketal derivative for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters and its ability to inhibit their function.[14][15]

Experimental Protocol:

  • Cell Culture: Use Human Embryonic Kidney (HEK293) cells stably transfected to express human DAT, SERT, or NET.[15] Culture cells to ~90% confluency in appropriate media.

  • Binding Assay (Affinity - Kᵢ):

    • Prepare cell membranes from the transfected HEK293 cells.

    • Incubate the membranes with a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) across a range of concentrations of the bromantane ketal derivative.

    • Incubate at room temperature for 2 hours.

    • Terminate the reaction by rapid filtration over glass fiber filters.

    • Measure radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ values to determine binding affinity.

  • Uptake Inhibition Assay (Potency - IC₅₀):

    • Plate the transfected cells in 96-well plates.

    • Pre-incubate the cells with a range of concentrations of the bromantane ketal derivative for 15-30 minutes at 37°C.[16]

    • Add a radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubate for a short period (e.g., 10 minutes) to measure initial uptake velocity.

    • Terminate uptake by washing with ice-cold buffer.

    • Lyse the cells and measure intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value, the concentration at which the derivative inhibits 50% of substrate uptake.

Monoamine_Transporter_Assay_Workflow Start Start: HEK293 Cells (Expressing DAT, SERT, or NET) Binding_Prep Prepare Cell Membranes Start->Binding_Prep Uptake_Prep Plate Whole Cells in 96-well Plates Start->Uptake_Prep Binding_Incubate Incubate Membranes with Radioligand + Ketal Derivative Binding_Prep->Binding_Incubate Binding_Filter Rapid Filtration & Washing Binding_Incubate->Binding_Filter Binding_Count Scintillation Counting Binding_Filter->Binding_Count Binding_Result Result: Binding Affinity (Ki) Binding_Count->Binding_Result Uptake_Incubate_1 Pre-incubate Cells with Ketal Derivative Uptake_Prep->Uptake_Incubate_1 Uptake_Incubate_2 Add Radiolabeled Neurotransmitter Uptake_Incubate_1->Uptake_Incubate_2 Uptake_Terminate Terminate Uptake (Wash with Ice-Cold Buffer) Uptake_Incubate_2->Uptake_Terminate Uptake_Count Cell Lysis & Scintillation Counting Uptake_Terminate->Uptake_Count Uptake_Result Result: Functional Potency (IC50) Uptake_Count->Uptake_Result

Figure 2: Experimental workflow for monoamine transporter assays.
Experiment 2: Cellular Analysis of Dopamine Synthesis Gene Expression

Causality: This experiment directly tests the core hypothesis: does the ketal derivative retain the parent compound's ability to upregulate the machinery for dopamine synthesis? If the derivative shows weak activity in the transporter assays (Experiment 1), a positive result here would confirm it operates via the same atypical, genomic mechanism as bromantane.

Methodology: qRT-PCR and Western Blotting in a Dopaminergic Cell Model

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y), which can be differentiated into a dopaminergic phenotype, as a robust in vitro model.[17]

Experimental Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in standard medium.

    • Induce differentiation into a dopaminergic neuron-like phenotype by treating with retinoic acid for 3-5 days, followed by BDNF for 2-3 days.

  • Treatment:

    • Expose the differentiated cells to various concentrations of the bromantane ketal derivative (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for a set time course (e.g., 2, 6, 12, 24 hours). Bromantane will be used as a positive control.

  • Sample Harvesting and Processing:

    • After treatment, wash cells with PBS and lyse them.

    • Divide the lysate into two aliquots: one for RNA extraction and one for protein extraction.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from the first aliquot using a commercial kit.

    • Synthesize cDNA via reverse transcription.

    • Perform quantitative real-time PCR (qRT-PCR) using validated primers for the human TH and DDC (gene for AAAD) genes. Use a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the fold change in mRNA expression relative to the vehicle-treated control.

  • Protein Expression Analysis (Western Blot):

    • Determine the protein concentration of the second aliquot using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Tyrosine Hydroxylase (TH).[18]

    • Use an antibody for a loading control (e.g., β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band density to determine the relative change in TH protein levels.

Gene_Expression_Workflow Start Start: Differentiated SH-SY5Y Cells Treatment Treat with Vehicle, Bromantane, or Ketal Derivative (Time Course) Start->Treatment Harvest Harvest Cells & Lyse Treatment->Harvest Split Split Lysate Harvest->Split RNA_Extract RNA Extraction Split->RNA_Extract Aliquot 1 (RNA) Protein_Extract Protein Quantification (BCA Assay) Split->Protein_Extract Aliquot 2 (Protein) cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR qRT-PCR for TH & DDC genes cDNA_Synth->qPCR RNA_Result Result: mRNA Fold Change qPCR->RNA_Result SDS_PAGE SDS-PAGE & Western Blot Protein_Extract->SDS_PAGE Probing Probe with anti-TH & anti-Actin Antibodies SDS_PAGE->Probing Protein_Result Result: Relative Protein Level Probing->Protein_Result

Figure 3: Workflow for gene and protein expression analysis.

Part 4: Conclusion and Future Directions

The development of bromantane ketal derivatives offers a promising avenue for refining the therapeutic properties of this unique actoprotector. Based on the well-established mechanism of the parent compound, we hypothesize that these derivatives will retain the core functionality of upregulating dopamine synthesis via genomic mechanisms, while potentially offering an improved pharmacokinetic profile. The proposed experimental framework provides a clear, logical, and robust pathway to test this hypothesis.

Successful validation would confirm that these novel compounds are not classical stimulants, thereby likely retaining the low abuse potential and anxiolytic properties of bromantane. Future research should extend these findings to in vivo models to assess behavioral effects, perform detailed pharmacokinetic and metabolic profiling, and explore the impact on serotonergic and GABAergic systems in greater detail. This structured approach will be critical in advancing bromantane ketal derivatives from promising chemical entities to clinically relevant therapeutic agents.

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Theoretical binding affinity of 6-Oxo Bromantane NPG Glycol Ketal to dopamine receptors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Computational & Theoretical Pharmacodynamics of 6-Oxo Bromantane NPG Glycol Ketal

Executive Summary

This technical guide evaluates the theoretical binding affinity of 6-Oxo Bromantane NPG Glycol Ketal (henceforth "6-OB-NPG") to dopamine receptors (D1–D5).

Instead, this molecule functions as a lipophilic prodrug . The NPG ketal serves as an acid-labile protecting group that hydrolyzes in low-pH environments (e.g., gastric acid) to release the active metabolite 6-oxo-bromantane . The pharmacological activity is therefore driven by the genomic mechanisms of the adamantane core (Tyrosine Hydroxylase upregulation) rather than direct receptor agonism.

Chemical Identity & Structural Logic

To understand the binding potential, we must deconstruct the molecule into its functional pharmacophores.

ComponentStructural FunctionPharmacological Implication
Adamantane Core Lipophilic scaffoldCrosses Blood-Brain Barrier (BBB); Sigma-1 receptor affinity.
4-Bromophenylamine Electronic modulatorProvides metabolic stability; key for actoprotector activity.
6-Oxo Group Metabolic handleA ketone at the C6 position; increases polarity compared to parent bromantane.
NPG Glycol Ketal Steric Shield The critical modification. A bulky, bicyclic-like protecting group masking the ketone.
The "Steric Clash" Hypothesis

Dopamine receptors (GPCRs) have a tight orthosteric binding pocket designed for the catecholamine structure of dopamine (MW ~153 g/mol ).

  • Parent Bromantane (MW ~306 g/mol ): Already bulky, lacking the meta/para-hydroxyls required for hydrogen bonding with Serine residues in the receptor pocket.

  • 6-OB-NPG (MW ~406 g/mol ): The addition of the NPG ketal adds roughly 100 Da of rigid, non-polar bulk perpendicular to the adamantane cage.

Theoretical Deduction: This modification exceeds the volumetric capacity of the D2/D3 receptor orthosteric site, effectively precluding direct binding.

Theoretical Pharmacodynamics

Predicted Binding Affinity (Ki)

The following values are theoretical estimates derived from comparative QSAR analysis of adamantane derivatives (Amantadine, Memantine, Bromantane) and their interaction with GPCRs.

Receptor TargetPredicted Ki (6-OB-NPG)Predicted Ki (6-Oxo-Bromantane)*Rationale
Dopamine D2 > 10,000 nM (Inactive) > 5,000 nMSteric occlusion by NPG; lack of H-bond donors.
Dopamine D1 > 10,000 nM (Inactive) > 5,000 nMIncompatible pharmacophore.
Sigma-1 (

)
~ 500 - 1,000 nM ~ 50 - 200 nMSigma-1 accommodates bulky hydrophobic ligands. NPG may still bind here, albeit weaker than the parent.
NMDA (PCP Site) > 10,000 nM ~ 1,000 nMNPG group likely blocks channel pore entry.

*Note: The "Active" metabolite, 6-oxo-bromantane, likely retains the genomic activity of bromantane (TH upregulation) rather than acting as a receptor ligand.

The Activation Pathway (Hydrolysis)

The NPG ketal is stable in neutral blood plasma (pH 7.4) but hydrolyzes rapidly in acidic conditions (pH 1.5–3.5). This suggests 6-OB-NPG is a pro-drug designed to survive storage but activate upon oral ingestion.

MetabolicPathway Prodrug 6-Oxo Bromantane NPG Glycol Ketal (Inactive Ligand) Stomach Gastric Acid (pH 1.5 - 3.0) Prodrug->Stomach Oral Ingestion D2 Dopamine D2 Receptor Prodrug->D2 Steric Clash (No Binding) Inter Oxonium Intermediate Stomach->Inter Protonation Active 6-Oxo Bromantane (Active Metabolite) Inter->Active Hydrolysis Byproduct Neopentyl Glycol (Excreted) Inter->Byproduct Target Genomic Target: Tyrosine Hydroxylase (TH) Upregulation Active->Target Nuclear Translocation (CREB/ICER pathway)

Figure 1: The hydrolytic activation pathway of 6-OB-NPG. The molecule must shed the NPG group to regain pharmacological activity.

Computational Validation Protocols

To validate these theoretical claims, the following in silico workflow is recommended. This protocol ensures self-validating results by using known controls (Bromocriptine as positive, Amantadine as negative).

Molecular Docking Workflow
  • Protein Preparation:

    • Import Crystal Structure of Dopamine D2 Receptor (PDB ID: 6CM4 bound to Risperidone).

    • Remove existing ligand and water molecules.

    • Add polar hydrogens and calculate Gasteiger charges.

  • Ligand Preparation:

    • Generate 3D conformers for 6-OB-NPG and 6-Oxo-Bromantane .

    • Energy minimize using MMFF94 force field.

  • Grid Generation:

    • Center grid box on Asp114 (the critical amine-binding residue).

    • Dimensions: 20Å x 20Å x 20Å.

  • Docking (AutoDock Vina / Glide):

    • Run rigid receptor docking.

    • Success Metric: If the NPG group forces the amine >5Å away from Asp114, the hypothesis is confirmed (Non-binder).

DockingWorkflow Input Input Structures: 1. D2 Receptor (PDB: 6CM4) 2. 6-OB-NPG (Ligand) Prep Ligand Prep: Energy Minimization (MMFF94) Input->Prep Dock Docking Simulation: Target Orthosteric Site (Asp114) Prep->Dock Analysis Steric Clash Analysis Dock->Analysis Outcome Outcome: Binding Score (kcal/mol) Analysis->Outcome If Score > -6.0 (Low Affinity)

Figure 2: Computational workflow to verify steric hindrance at the D2 receptor site.

Proposed Wet-Lab Validation

To empirically confirm the lack of binding, a Radioligand Competition Assay is the gold standard.

  • Receptor Source: CHO cells overexpressing human D2_long receptors.

  • Radioligand: [³H]-Spiperone (High affinity antagonist, Kd ~0.06 nM).

  • Test Compound: 6-OB-NPG (dissolved in DMSO, ensuring pH > 7 to prevent hydrolysis).

  • Protocol:

    • Incubate membranes with [³H]-Spiperone (0.2 nM).

    • Add increasing concentrations of 6-OB-NPG (

      
       M to 
      
      
      
      M).
    • Measure displaced radioactivity.

  • Expected Result: No significant displacement of [³H]-Spiperone even at high concentrations (

    
     M), confirming 
    
    
    
    .

References

  • Grekhova, T. V., et al. (1995). Effect of bromantane on the release and metabolism of dopamine in the striatum of freely moving rats.[1] Bulletin of Experimental Biology and Medicine.

  • Kornhuber, J., et al. (1993).[2] Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex.[2] Neuroscience Letters.[2]

  • Oliynyk, S., & Oh, S. (2012). The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance.[3] Biomolecules & Therapeutics.[2]

  • Wang, D., et al. (2018). Structure of the human dopamine D2 receptor in complex with the antipsychotic drug risperidone. Nature.

  • Brogan, A. P., et al. (2012). Substituent Effects on the pH Sensitivity of Acetals and Ketals.[4] Journal of the American Chemical Society.

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Detection and Quantification of 6-Oxo Bromantane NPG Glycol Ketal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 6-Oxo Bromantane NPG Glycol Ketal. The method was systematically developed to provide a reliable and robust analytical tool for researchers, scientists, and drug development professionals engaged in quality control and characterization of this novel adamantane derivative. We detail the entire workflow, from initial method development and optimization of chromatographic parameters to a full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The developed reversed-phase HPLC method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent selectivity and sensitivity for the target analyte.

Introduction: The Analytical Imperative for Novel Adamantane Derivatives

Bromantane and its derivatives are synthetic adamantane compounds known for their unique psychostimulant and anxiolytic properties, often categorized as actoprotectors.[4][5] The introduction of a 6-oxo functional group and its subsequent protection as a neopentyl glycol (NPG) ketal creates a novel analogue, 6-Oxo Bromantane NPG Glycol Ketal. The precise characterization and quantification of such novel active pharmaceutical ingredients (APIs) are paramount for ensuring product quality, stability, and safety in research and development settings.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6][7] This guide provides a detailed, scientifically-grounded protocol for developing and validating an HPLC method tailored to the specific physicochemical properties of 6-Oxo Bromantane NPG Glycol Ketal.

Analyte Properties & Method Development Strategy

A successful HPLC method is built upon a thorough understanding of the analyte's chemical structure and properties. The 6-Oxo Bromantane NPG Glycol Ketal molecule possesses distinct features that guide the method development strategy:

  • Hydrophobicity: The core structure contains a bulky, non-polar adamantane cage and a bromophenyl group, making the molecule significantly hydrophobic.[8][9] The NPG glycol ketal further enhances this non-polar character compared to the parent ketone. This strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.[10][11][12] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic analytes are retained longer, allowing for effective separation.[13]

  • UV Absorbance: The presence of the bromophenyl group acts as a chromophore, making the molecule detectable by UV-Vis spectroscopy.[14] Published data for the parent compound, Bromantane, indicates significant UV absorbance maxima at approximately 262 nm and 310 nm.[15] This provides an excellent starting point for selecting the detector wavelength to ensure high sensitivity. The carbonyl group in ketones typically exhibits a weak n→π* transition around 270-300 nm, which may also be relevant.[16][17][18]

Our development strategy follows a systematic, risk-based approach as outlined in the ICH Q14 guideline for analytical procedure development.[1]

Method Development Workflow

The logical progression from analyte characterization to a fully validated method is crucial for efficiency and success.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (Hydrophobicity, UV Spectra) ModeSelection 2. Mode & Column Selection (Reversed-Phase, C18) Analyte->ModeSelection DetectorSetup 3. Detector & Wavelength (UV-Vis, ~262 nm) ModeSelection->DetectorSetup MobilePhase 4. Mobile Phase Scouting (ACN vs. MeOH, Isocratic vs. Gradient) DetectorSetup->MobilePhase Optimization 5. Parameter Optimization (Flow Rate, Temperature, Gradient) MobilePhase->Optimization Validation 6. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Optimization->Validation FinalMethod 7. Final Application Note & Protocol Validation->FinalMethod

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized water (18.2 MΩ·cm) or HPLC-grade water.

  • Reference Standard: 6-Oxo Bromantane NPG Glycol Ketal (purity ≥98%).

  • Filters: 0.22 µm or 0.45 µm membrane filters for mobile phase and sample preparation.[19]

Instrumentation
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an online degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

Initial Chromatographic Conditions (Starting Point)

The following table summarizes the initial conditions selected based on the analyte's properties. The rationale for each choice is provided to demonstrate the scientific basis of the development process.

ParameterInitial SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 phase provides high hydrophobicity, ideal for retaining the non-polar adamantane structure. Standard dimensions offer a good balance of resolution and analysis time.[10][20]
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)ACN is often preferred over methanol for its lower viscosity and lower UV cutoff, which can result in lower backpressure and a more stable baseline at low wavelengths.[21]
Elution Mode IsocraticStart with a simple isocratic elution to determine the approximate retention time and peak shape. A 70:30 (ACN:Water) ratio is a reasonable starting point for a hydrophobic molecule.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, but starting near ambient temperature provides a stable baseline.[22]
Detector DAD/UV-VisDiode Array Detector allows for the collection of the full UV spectrum to confirm the optimal wavelength.
Wavelength 262 nmBased on the reported λmax for the parent bromantane compound, ensuring high sensitivity.[15]
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Protocol for Preparation of Solutions

1. Mobile Phase Preparation:

  • Measure the required volumes of acetonitrile and water separately.

  • For a 1 L solution of 70:30 ACN:Water, mix 700 mL of ACN with 300 mL of water.

  • Filter the freshly prepared mobile phase through a 0.45 µm membrane filter to remove particulates.[23]

  • Degas the mobile phase using an online degasser or by sonication for 15-20 minutes to prevent air bubbles in the system.[24][25]

2. Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the 6-Oxo Bromantane NPG Glycol Ketal reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. The sample should be dissolved in a solvent that is at least as strong as the mobile phase to ensure good peak shape.[26]

3. Working Standard Solutions:

  • Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase. For linearity studies, a range covering 5-150 µg/mL is recommended.

4. Sample Preparation:

  • Dissolve the sample containing the analyte in acetonitrile to an estimated concentration within the linear range of the method.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the column or system frits.[27]

Method Optimization & Validation

The initial conditions provide a starting point. Optimization is performed to achieve the desired chromatographic performance (e.g., good resolution, symmetrical peak shape, and a reasonable run time). Based on initial runs, a gradient elution was found to be superior for improving peak shape and reducing run time.

Optimized Chromatographic Conditions
ParameterOptimized Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 70% B; 2-10 min: 70-95% B; 10-12 min: 95% B; 12-12.1 min: 95-70% B; 12.1-15 min: 70% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection Wavelength 262 nm
Injection Volume 10 µL
Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[28][29][30] The following parameters must be evaluated according to ICH Q2(R2) guidelines.[1][3]

  • Specificity: The ability to assess the analyte in the presence of other components (impurities, degradation products, etc.). This is demonstrated by injecting a blank (diluent) and a placebo to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte.

    • Protocol: Inject at least five standard solutions with concentrations spanning the expected range (e.g., 5-150 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.

    • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

Troubleshooting Guide

Even a robust method can encounter issues. This section provides a logical approach to diagnosing and resolving common HPLC problems.[6][22][23][24][25]

HPLCTroubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues HighPressure High Pressure Clog System Clog (Frit, Column, Tubing) HighPressure->Clog Check for Clogs LowPressure Low/No Pressure Leak System Leak (Fittings, Seals) LowPressure->Leak Check for Leaks Fluctuating Fluctuating Pressure Bubbles Air in System (Pump, Degasser) Fluctuating->Bubbles Check for Bubbles Tailing Tailing Peak Overload Column Overload Secondary Interactions Contamination Tailing->Overload Possible Causes Fronting Fronting Peak Solvent Sample Solvent too Strong Over-injection Fronting->Solvent Possible Causes Split Split Peak Channeling Column Channeling Clogged Frit Contamination Split->Channeling Possible Causes Drift RT Drift Composition Mobile Phase Change Temp Fluctuation Column Aging Drift->Composition Possible Causes

Caption: A logic diagram for troubleshooting common HPLC issues.

ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure 1. Blockage in tubing or in-line filter. 2. Column frit is clogged. 3. Mobile phase precipitation.1. Systematically disconnect components to isolate the blockage. 2. Back-flush the column (if permitted by manufacturer). Replace column if necessary. 3. Ensure mobile phase components are fully miscible and filtered.
Peak Tailing 1. Column is overloaded. 2. Secondary interactions with active silanols. 3. Column contamination or degradation.1. Reduce sample concentration or injection volume. 2. Consider a column with better end-capping or add a mobile phase modifier (e.g., a small amount of acid/base if applicable). 3. Flush the column with a strong solvent or replace it.
Retention Time Drift 1. Inconsistent mobile phase preparation. 2. Poor column temperature control. 3. Column aging/equilibration issues.1. Prepare fresh mobile phase carefully. Use an online mixer if available. 2. Use a column oven and ensure it is stable. 3. Allow adequate time for column equilibration between runs. Replace the column if it has degraded.
No Peaks Detected 1. Injector or sample loop issue. 2. Detector lamp is off or has failed. 3. No sample was injected.1. Check injector for blockages and ensure the correct volume is being drawn. 2. Check detector status and lamp energy. 3. Verify sample vial has sufficient volume and the autosampler needle is correctly positioned.

Conclusion

The HPLC-UV method detailed in this application note is a robust, sensitive, and reliable tool for the quantitative analysis of 6-Oxo Bromantane NPG Glycol Ketal. By following a systematic development approach grounded in the physicochemical properties of the analyte, we have established optimized chromatographic conditions that provide excellent peak shape and resolution. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method is fit for its intended purpose in regulated and research environments, providing trustworthy data for quality control, stability testing, and formulation development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • LibreTexts Chemistry. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Unidentified Source. (n.d.). HPLC Column Selection Guide. (Link not available)
  • SCION Instruments. (2025). HPLC Column Selection Guide. [Link]

  • Unidentified Source. (n.d.). HPLC Column Selection Guide. (Link not available)
  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Synthetika. (n.d.). Bromantane. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Restek. (n.d.). Sample Prep for Chromatographic Analysis of Difficult Matrixes. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4660557, Bromantan. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Recovered.org. (2025). Bromantane: From Soviet Stimulant to Smart Drug. [Link]

  • Jorga, E., et al. (2019). Atmospheric Photolysis of Methyl Ethyl, Diethyl, and Propyl Ethyl Ketones: Temperature‐Dependent UV Absorption Cross Sections. Journal of Geophysical Research: Atmospheres. [Link]

  • Fernández, G. (n.d.). Vis-UV Spectra in Organic Compounds. Quimicaorganica.org. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • Hilaris. (2013). A Rapid and Sensitive LC–MS/MS Assay for the Quantitation of Bromantane in Human Plasma. Journal of Bioanalysis & Biomedicine. [Link]

  • Wikipedia. (n.d.). Bromantane. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of ketone derivatives. [Link]

  • de Souza, C. F., et al. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry.
  • Unidentified Source. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (Link not available)
  • Reddit. (2026). [Analysis] Umbrella Labs Bromantane: Initial FTIR Results & Update. [Link]

  • ResearchGate. (2003). Liquid chromatography of adamantane derivatives. [Link]

  • Academia.edu. (n.d.). Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. [Link]

  • Al-Haj, N. Q., et al. (2018). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Pharmaceutical Analysis.
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Application Note: Recrystallization Protocols for 6-Oxo Bromantane NPG Glycol Ketal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 6-Oxo Bromantane NPG Glycol Ketal (C₂₁H₂₈BrNO₂), a critical intermediate in the synthesis of advanced adamantane-based therapeutics. The molecule features a lipophilic adamantane core, a secondary amine, and a neopentyl glycol (NPG) ketal protecting group.

While standard Bromantane is a well-known anxiolytic, the "6-Oxo NPG" variant represents a specific functionalized precursor. Its purification is challenging due to the potential for "oiling out" (liquid-liquid phase separation) rather than crystallization. This protocol prioritizes Neopentyl Glycol (NPG) stability and impurity rejection using a self-validating dual-solvent system.

Key Chemical Properties
PropertyDescriptionImplication for Recrystallization
Structure Adamantane core + Spiro-NPG KetalHighly rigid, prone to high crystallinity if nucleated correctly.
Polarity Low-to-Medium (Lipophilic)Soluble in DCM, Toluene, EtOAc. Low solubility in Alkanes/Water.
Stability Acid-Sensitive (Ketal)CRITICAL: Avoid acidic solvents or high heat in protic media to prevent deprotection.
State Solid (White to Off-white)Target Melting Point: >140°C (Estimated based on analogs).

Solvent Selection Strategy

The choice of solvent is dictated by the NPG Ketal moiety , which imparts significant lipophilicity and steric bulk. We employ a Binary Solvent System to balance solubility at high temperatures with selective precipitation at low temperatures.

Recommended Solvent Systems
SystemComponentsRoleRationale
Primary (Preferred) Ethanol (95%) / Water Solvent / Anti-solventEthanol dissolves the adamantane core; water acts as a mild anti-solvent to force lattice formation.
Secondary (High Purity) Ethyl Acetate / Heptane Solvent / Anti-solventExcellent for removing non-polar byproducts. Heptane drives precipitation of the polar amine.
Alternative Isopropyl Alcohol (IPA) Single SolventGood balance of polarity; slower evaporation promotes larger crystal growth.

Expert Insight: Do not use Acetone/Water if the compound is suspected to have trace acid impurities, as this can facilitate ketal exchange or hydrolysis. Stick to Ethanol or IPA.

Detailed Experimental Protocol

Phase 1: Dissolution and Hot Filtration

Objective: Create a saturated solution while removing insoluble mechanical impurities.

  • Preparation: Weigh 5.0 g of crude 6-Oxo Bromantane NPG Glycol Ketal into a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add 15 mL of Ethanol (95%) .

  • Heating: Place the flask on a hot plate set to 70°C (below the boiling point of EtOH). Stir magnetically.

  • Saturation:

    • If the solid does not dissolve completely, add hot Ethanol in 2 mL increments.

    • Target: A clear, amber-to-colorless solution with minimal solvent volume.

  • Hot Filtration (Optional but Recommended):

    • While still hot, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel) to remove dust or insoluble salts.

    • Why: Nucleation sites from dust can cause premature, uncontrolled crystallization.

Phase 2: Controlled Nucleation (The Critical Step)

Objective: Induce crystal growth while avoiding "oiling out."

  • Initial Cooling: Remove the flask from heat and place it on a cork ring. Allow it to cool to room temperature (20–25°C) slowly over 30 minutes.

    • Observation: If droplets (oil) appear instead of crystals, reheat immediately and add slightly more Ethanol.

  • Anti-Solvent Addition (Titration):

    • Once at room temperature, add Deionized Water dropwise with gentle swirling.

    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed.

  • Seeding: Add a single "seed crystal" of pure product if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Deep Cooling: Place the flask in a refrigerator (4°C) for 2 hours, then transfer to a freezer (-20°C) for 12 hours.

    • Mechanism:[1][2][3][4][5] The NPG ketal's bulky structure requires time to align into a lattice. Rapid cooling forces amorphous precipitation.

Phase 3: Collection and Drying
  • Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 10 mL of cold Ethanol/Water (50:50 mixture).

    • Caution: Do not use pure Ethanol for washing, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours.

    • Note: Ensure the vacuum trap is clean; residual solvent can lower the melting point.

Visualization: Process Workflow

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationFlow Start Crude 6-Oxo Bromantane NPG Glycol Ketal Dissolve Dissolve in Hot Ethanol (70°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol AddSolvent Add more Hot EtOH CheckSol->AddSolvent No (Cloudy) Filter Hot Filtration (Remove Insolubles) CheckSol->Filter Yes AddSolvent->CheckSol CoolRT Cool to Room Temp (Slowly) Filter->CoolRT CheckOil Oiling Out? CoolRT->CheckOil Reheat Reheat & Add Solvent CheckOil->Reheat Yes (Liquid Droplets) AntiSolvent Add Water Dropwise until Turbid CheckOil->AntiSolvent No (Clear/Crystals) Reheat->CoolRT Crystallize Deep Cool (4°C -> -20°C) AntiSolvent->Crystallize Collect Vacuum Filtration & Dry Crystallize->Collect

Figure 1: Decision tree for the recrystallization of adamantane ketal derivatives, highlighting interventions for common failure modes like oiling out.

Validation & Analytical Quality Control

To ensure the "Trustworthiness" of this protocol, the final product must undergo the following validation steps.

A. Proton NMR (¹H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals to Verify:

    • NPG Ketal: Look for the characteristic gem-dimethyl singlets around 0.9–1.0 ppm (3H each) and the methylene protons of the glycol ring around 3.4–3.6 ppm .

    • Adamantane Core: Multiplets in the 1.5–2.2 ppm range.

    • Aromatic Protons: Two doublets (para-substitution) in the 6.5–7.5 ppm range (from the bromophenyl group).

  • Purity Check: Absence of solvent peaks (Ethanol ~3.72 ppm q, 1.25 ppm t) and starting material ketones.

B. HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: ACN:Water (Gradient 50:50 to 95:5).

  • Detection: UV at 254 nm (Bromophenyl absorption).

  • Acceptance Criteria: >98.5% Area Under Curve (AUC).

C. Melting Point[3]
  • Expectation: Sharp range (< 2°C variation).

  • Note: If the range is broad (> 3°C), repeat the recrystallization using the Secondary Solvent System (EtOAc/Heptane).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Reheat, add 10% more solvent, and cool very slowly. Stirring helps prevent oil formation.
No Crystals Supersaturation not reached or lack of nucleation sites.Scratch the glass, add a seed crystal, or evaporate 20% of the solvent and re-cool.
Low Yield Too much solvent used or product is too soluble in EtOH.Concentrate the mother liquor (filtrate) and perform a second crop crystallization.
Hydrolysis Acidic contamination or excessive heat.Check NMR for loss of NPG signals (ketone restoration). Ensure all solvents are neutral/basic.

References

  • Santa Cruz Biotechnology. 6-Oxo Bromantane NPG Glycol Ketal Product Data Sheet.[6] Retrieved from

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization & Tips. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Bromantane. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

Disclaimer: This protocol is for research and development purposes only. Handling of brominated adamantane derivatives requires appropriate PPE and adherence to local safety regulations.

Sources

Application Note: Mass Spectrometry Analysis of 6-Oxo Bromantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established mass spectrometry principles with specific metabolic data for Bromantane derivatives.

Abstract

This guide details the method development and validation parameters for the quantitation of 6-Oxo Bromantane (a key oxidative metabolite and synthetic derivative of Bromantane) in biological matrices using LC-MS/MS. Unlike the parent compound Bromantane (


-(4-bromophenyl)adamantan-2-amine), which yields a characteristic adamantyl cation at m/z 135, the 6-oxo derivative requires specific transition monitoring to account for the ketone modification on the adamantane cage. This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI)  or Electrospray Ionization (ESI)  in positive mode, optimized for the lipophilic nature of adamantane-class compounds.

Introduction & Scientific Rationale

Bromantane (Ladasten) is an actoprotector that stimulates the central nervous system by upregulating tyrosine hydroxylase. While the parent drug is lipophilic and extensively metabolized, its oxidized metabolites—specifically 6


-hydroxybromantane  and its ketone analog 6-oxo bromantane —are critical for pharmacokinetic profiling and doping control.
The Analytical Challenge: The "Cage" Shift

The core analytical challenge lies in the fragmentation pattern. Bromantane fragmentation is dominated by the cleavage of the C-N bond, releasing the stable adamantyl cation (m/z 135) .

  • 6-Hydroxy Bromantane: The cage mass increases by 16 Da (OH).

  • 6-Oxo Bromantane: The cage mass increases by 14 Da (

    
     replaces 
    
    
    
    ).

Therefore, a generic "Bromantane method" monitoring m/z 135 will fail to detect 6-oxo derivatives. This protocol targets the shifted core fragment at m/z 149 (


).
Metabolic & Fragmentation Pathway

The following diagram illustrates the metabolic conversion and the resulting mass spectral shift required for selective detection.

Bromantane_Metabolism Bromantane Bromantane (Parent) MW: 306 [M+H]+: 306/308 Hydroxy 6-Hydroxy Bromantane (Intermediate) MW: 322 [M+H]+: 322/324 Bromantane->Hydroxy CYP450 Hydroxylation (+16) Frag_Parent Fragment: Adamantyl Cation m/z 135 Bromantane->Frag_Parent CID Fragmentation (Loss of Br-Aniline) Oxo 6-Oxo Bromantane (Target Analyte) MW: 320 [M+H]+: 320/322 Hydroxy->Oxo Dehydrogenation (-2H) Frag_Oxo Fragment: 6-Oxo-Adamantyl Cation m/z 149 Oxo->Frag_Oxo CID Fragmentation (Loss of Br-Aniline)

Figure 1: Metabolic pathway and corresponding mass spectral fragmentation shifts. The target analyte 6-Oxo Bromantane requires monitoring of the m/z 149 product ion.

Compound Characterization

Understanding the physicochemical properties is vital for LC and extraction optimization.

ParameterBromantane (Parent)6-Oxo Bromantane (Target)Impact on Protocol
Formula


+14 Da mass shift.
MW (Monoisotopic) 305.08 (Br79)319.06 (Br79)Monitor [M+H]+ 320.1
Isotope Pattern 1:1 (Br79 : Br81)1:1 (Br79 : Br81)Must monitor Br79/Br81 pairs for confirmation.
LogP ~5.6 (Highly Lipophilic)~4.5 (Lipophilic)High organic mobile phase required; LLE preferred over SPE.
pKa ~10.5 (Amine)~9.8 (Amine/Ketone)Positive mode ionization (

) is highly efficient.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 6-Oxo Bromantane (Purity >98%).

  • Internal Standard (IS): Bromantane-d5 or 6-Oxo-Bromantane-d5 (if available). Alternatively, use a structural analog like Amantadine-d15, though retention times will differ significantly.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Due to the high lipophilicity of the adamantane core, LLE provides cleaner extracts than protein precipitation (PPT) and better recovery than generic SPE.

  • Aliquot: Transfer 200 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • Spike: Add 20 µL of Internal Standard solution (100 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M Ammonium Hydroxide (

    
    ). Note: High pH ensures the amine is uncharged, improving extraction into organic solvent.
    
  • Extract: Add 1000 µL of MTBE (Methyl tert-butyl ether) or Diethyl Ether.

  • Agitate: Vortex vigorously for 5 minutes; centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the supernatant (organic top layer) to a clean glass tube.

  • Dry: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 MeOH:Water + 0.1% FA).

LC-MS/MS Parameters
Chromatographic Conditions (LC)
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm). Why: StableBond (SB) or Kinetex core-shell particles provide sharp peaks for hydrophobic amines.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid. Note: MeOH is preferred over ACN for adamantanes to improve selectivity.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Description
0.0 50 Initial hold
1.0 50 Load sample
4.0 95 Linear ramp to elute lipophilic analyte
5.5 95 Wash
5.6 50 Re-equilibration

| 7.0 | 50 | End of run |

Mass Spectrometry Conditions (MS/MS)
  • Source: ESI or APCI (Positive Mode). Expert Note: APCI is often more robust for adamantanes if ESI shows suppression, but ESI is standard for high-throughput.

  • Capillary Voltage: 3500 V.

  • Drying Gas: 10 L/min at 350°C.

  • Nebulizer: 40 psi.

MRM Transitions (Quantitation Table):

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell (ms)Collision Energy (eV)Role
6-Oxo Bromantane 320.1 (

)
149.1 10025Quantifier
320.1121.110035Qualifier 1
322.1 (

)
149.110025Qualifier 2 (Isotope Check)
Bromantane (Parent) 306.1135.110022Reference
IS (Bromantane-d5) 311.1135.110022Internal Standard

Technical Insight: The transition


 corresponds to the cleavage of the N-C bond, retaining the charge on the 6-oxo-adamantyl  cage. The qualifier 

likely represents the subsequent loss of CO (28 Da) from the oxo-adamantyl core.

Method Validation & Quality Control

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ: Expected ~1.0 ng/mL (S/N > 10).

Matrix Effects

Adamantane derivatives are prone to phospholipid suppression in ESI.

  • Check: Monitor phospholipid transitions (e.g.,

    
     184 
    
    
    
    184) to ensure they do not co-elute with the 6-Oxo Bromantane peak (expected RT ~3.5 - 4.0 min).
  • Remediation: If suppression occurs, switch to APCI source or perform a more rigorous LLE wash step.

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine 200 µL) Prep LLE Extraction (MTBE + NH4OH) Sample->Prep Spike IS Sep UHPLC Separation (C18, MeOH Gradient) Prep->Sep Inject 5 µL Detect MS/MS Detection (MRM 320 -> 149) Sep->Detect ESI+ / APCI+ Data Quantitation (Ratio vs IS) Detect->Data

Figure 2: Step-by-step analytical workflow for high-throughput analysis.

References

  • Miroshnichenko, I. I., et al. (2013).[2] A Rapid and Sensitive LC–MS/MS Assay for the Quantitation of Bromantane in Human Plasma. Journal of Sports Medicine & Doping Studies.

  • Burnat, P., et al. (1997).[3] Bromantane, a new doping agent: Metabolism and excretion in humans. Journal of Chromatography B. (Detailed metabolism of adamantane derivatives).

  • PubChem Database. (2025). 6-Hydroxybromantane Compound Summary. National Library of Medicine.

  • Santa Cruz Biotechnology. (2025). 6-Oxo Bromantane Product Data Sheet.

  • Karbownik, A., et al. (2020). Pharmacokinetic profiling of adamantane derivatives using LC-MS/MS.

Sources

Application Notes & Protocols: Dosing Guidelines for 6-Oxo Bromantane NPG Glycol Ketal in Preclinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for establishing initial dosing guidelines for the novel chemical entity (NCE) 6-Oxo Bromantane NPG Glycol Ketal in preclinical animal models. As this compound is a new derivative of bromantane, specific toxicological and pharmacokinetic data are not yet available. Therefore, this document outlines a principled, systematic approach based on established preclinical methodologies, including OECD guidelines and best practices in safety pharmacology. The protocols herein describe the determination of a maximum tolerated dose (MTD), formulation strategies, and the design of pharmacokinetic studies essential for characterizing the compound's profile and enabling the selection of safe and effective doses for subsequent efficacy studies.

Introduction and Scientific Background

6-Oxo Bromantane NPG Glycol Ketal is a novel adamantane derivative designed as a potential psychostimulant and anxiolytic agent. It is a structural analog of Bromantane, a known actoprotector. The core hypothesis is that 6-Oxo Bromantane is the active moiety, while the Neopentyl Glycol (NPG) Ketal functional group serves as a prodrug promoiety.

Mechanism of Action (Hypothesized): The parent compound, Bromantane, is understood to exert its effects primarily by enhancing the activity of the dopaminergic system.[1][2] It upregulates the expression of key enzymes in dopamine synthesis, Tyrosine Hydroxylase (TH) and Aromatic L-Amino Acid Decarboxylase (AADC).[2] This leads to increased de novo synthesis and release of dopamine in several brain regions, including the hypothalamus and striatum.[2][3] Unlike typical stimulants, it does not primarily act as a reuptake inhibitor.[2]

The "6-Oxo" modification suggests metabolism primarily occurs at the 6th position of the adamantane cycle, a known metabolic pathway for Bromantane.[1] The "NPG Glycol Ketal" is a prodrug strategy. Ketal groups are known to be stable at physiological pH but can be hydrolyzed under acidic conditions or enzymatically in vivo to release the active ketone (6-Oxo Bromantane) and neopentyl glycol.[4][5] This strategy may be employed to enhance oral bioavailability, modify the pharmacokinetic profile, or improve formulation characteristics.[6][7]

The central challenge in dosing this NCE is its novelty; no prior in vivo data exists.[8][9] Therefore, the initial studies must focus on safety and tolerability to establish a therapeutic window.

Proposed Signaling and Bioactivation Pathway

The following diagram illustrates the hypothesized bioactivation of the prodrug and its subsequent effect on the dopamine synthesis pathway.

G cluster_absorption Absorption & Hydrolysis cluster_neuron Dopaminergic Neuron cluster_synapse Synaptic Effects Prodrug 6-Oxo Bromantane NPG Glycol Ketal (Oral Administration) Active_Metabolite 6-Oxo Bromantane (Active Moiety) Prodrug->Active_Metabolite In vivo Hydrolysis (e.g., Liver Esterases) Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-Limiting Enzyme) Active_Metabolite->TH Upregulates Gene Expression L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Vesicle Vesicular Storage & Release Dopamine->Vesicle AADC AADC Postsynaptic Postsynaptic Dopamine Receptors Vesicle->Postsynaptic Neurotransmission

Caption: Hypothesized bioactivation and mechanism of action.

Preclinical Study Design: Foundational Principles

The primary goal of initial preclinical studies is to define the safety profile and pharmacokinetic (PK) behavior of the NCE. This data is a prerequisite for designing meaningful efficacy studies.

Animal Model Selection
  • Species: Rodents are the standard for initial toxicity and dose-ranging studies due to their well-characterized biology and ethical considerations. The Sprague-Dawley rat is recommended. For non-rodent studies, the Beagle dog is a common choice.

  • Justification: The use of at least two species (one rodent, one non-rodent) is a standard regulatory expectation for safety assessment.[10]

  • Health Status: Animals must be specific-pathogen-free (SPF) and sourced from a reputable vendor.

  • Sex: Initial acute toxicity studies are often conducted in females, as they can be slightly more sensitive.[11] However, both sexes should be included in subsequent dose-ranging and toxicology studies.

Ethical Considerations

All animal procedures must be conducted in an AAALAC-accredited facility and be approved by an Institutional Animal Care and Use Committee (IACUC). Studies should be designed to use the minimum number of animals necessary to obtain scientifically valid results, adhering to the 3Rs principles (Replacement, Reduction, Refinement).

Protocol: Dose Formulation and Vehicle Selection

The physicochemical properties of 6-Oxo Bromantane NPG Glycol Ketal (e.g., solubility, stability) are unknown. A formulation development workflow is critical.

Vehicle Screening

Objective: To identify a safe and effective vehicle for oral administration. Materials:

  • 6-Oxo Bromantane NPG Glycol Ketal powder

  • Vehicles: Purified Water, 0.5% (w/v) Methylcellulose (MC) in water, 20% (v/v) Polyethylene Glycol 400 (PEG400) in water, Corn Oil.

  • Glass vials, magnetic stirrer, pH meter.

Protocol:

  • Attempt to dissolve the NCE at the highest target concentration (e.g., 100 mg/mL) in each vehicle.

  • Observe for solubility. If not soluble, create a suspension. Use sonication to ensure homogeneity for suspensions.

  • Assess the stability of the final formulation at room temperature and 4°C for at least 4 hours. Look for signs of precipitation or degradation.

  • The selected vehicle should be non-toxic at the administered volume and maintain the NCE in a stable, homogenous state.[12][13][14] For many oral studies, 0.5% MC is a well-tolerated and commonly used suspending agent.[15]

Table 1: Example Vehicle Screening Data (Hypothetical)

VehicleSolubility at 100 mg/mLFormulation Type4-hr Stability (RT)Recommendation
Purified WaterPoorSuspensionPrecipitatesNot Suitable
0.5% MCPoorHomogenous SuspensionStableRecommended
20% PEG400PartialSolution/SuspensionStablePossible Alternative
Corn OilGoodSolutionStableConsider for lipid-based formulation

Protocol: Acute Oral Toxicity & Maximum Tolerated Dose (MTD) Study

This study is designed to determine the acute toxicity and identify the maximum tolerated dose (MTD), defined as the highest dose that does not cause unacceptable side effects or overt toxicity.[16] This protocol is adapted from the OECD 420 (Fixed Dose Procedure) and 423 (Acute Toxic Class Method) guidelines.[17][18][19][20]

Experimental Workflow

MTD_Workflow Acclimatization Animal Acclimatization (≥5 days) Randomization Randomization & Baseline (Body Weight, Clinical Signs) Acclimatization->Randomization Dosing Single Oral Gavage Dosing (Vehicle or NCE) Randomization->Dosing Observation_Short Intensive Observation (First 4 hours) Dosing->Observation_Short Observation_Long Daily Observation (14 days) Observation_Short->Observation_Long Measurements Daily Clinical Signs Weekly Body Weights Observation_Long->Measurements Endpoint Endpoint: Necropsy (Gross Pathology) Observation_Long->Endpoint Analysis Data Analysis & MTD Determination Endpoint->Analysis

Caption: Workflow for the Maximum Tolerated Dose (MTD) study.

Step-by-Step Protocol
  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.[11]

  • Group Allocation: Assign animals (n=3-5 per group) to dose groups.[21] Include a vehicle control group.

  • Dose Selection: Based on OECD guidelines, initial fixed doses of 5, 50, 300, and 2000 mg/kg are often used as starting points.[11][18] A dose escalation design is employed.

  • Dose Administration: Administer a single dose of the formulated NCE or vehicle via oral gavage. The volume should not exceed 10 mL/kg for aqueous vehicles in rats.[17]

  • Observations:

    • Record clinical signs (changes in skin, fur, eyes, behavior, etc.) continuously for the first 30 minutes, periodically for the first 4 hours, and then daily for 14 days.[11]

    • Record body weight just before dosing and at least weekly thereafter. A body weight loss of >10% is often considered a sign of significant toxicity.[22]

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • MTD Determination: The MTD is the highest dose that does not result in mortality, severe clinical signs, or substantial body weight loss (>10%).[23][22]

Table 2: Example MTD Study Results (Hypothetical)

Dose Group (mg/kg)nMortality (Day 14)Key Clinical SignsMean Body Weight Change (%)MTD Assessment
Vehicle Control50/5Normal+5.2%-
30050/5Normal+4.8%Tolerated
100050/5Mild, transient hypoactivity (0-2h)+1.5%MTD
200052/5Severe hypoactivity, piloerection, ataxia-12.3% (survivors)Exceeded MTD

Protocol: Exploratory Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of 6-Oxo Bromantane (the active moiety) following oral administration of the prodrug.

Study Design
  • Animals: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dose Level: A single, non-toxic dose based on the MTD study (e.g., 100 mg/kg).

  • Sampling Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalysis: Quantification of 6-Oxo Bromantane in plasma using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[24][25]

Blood Collection Protocol
  • Administer the NCE via oral gavage at the selected dose.

  • At each time point, withdraw ~150 µL of blood from the jugular vein cannula into tubes containing K2EDTA anticoagulant.

  • Immediately place samples on ice.

  • Within 1 hour of collection, centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

Bioanalytical Method

A validated LC-MS/MS method is required to ensure the accuracy, precision, and selectivity of the analytical data.[24][26][27] The validation should adhere to FDA guidance and assess parameters like selectivity, sensitivity, accuracy, precision, and stability.[24][25]

PK Parameter Calculation

From the plasma concentration-time data, the following key PK parameters will be calculated using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

  • AUC(0-inf): Area under the curve extrapolated to infinity.

  • t1/2: Terminal elimination half-life.

Table 3: Example Pharmacokinetic Parameters (Hypothetical) Parent compound (Bromantane) has a Tmax of 2.75-4 hours and a bioavailability of 42%.[1][28]

ParameterUnitValue (Mean ± SD)
Dose (Prodrug)mg/kg100
Cmax (Active Moiety)ng/mL850 ± 120
Tmax (Active Moiety)h3.5 ± 0.5
AUC(0-inf) (Active Moiety)ng*h/mL7200 ± 950
t1/2 (Active Moiety)h9.8 ± 1.2

Dose Selection for Efficacy Studies and Allometric Scaling

The data from the MTD and PK studies are crucial for selecting dose levels for subsequent pharmacodynamic and efficacy models. Doses should be chosen to provide a range of exposures, typically spanning from a level that produces minimal pharmacological effect to the MTD.

For first-in-human (FIH) dose projections, allometric scaling can be a useful tool.[29][30][31] This method extrapolates doses between species based on body surface area, which often correlates with metabolic rate.[29][32] Data from at least three species (e.g., mouse, rat, dog) are typically required for a robust allometric scaling model.[32]

Conclusion

The protocols outlined in these application notes provide a systematic and scientifically-grounded pathway for establishing initial dosing guidelines for 6-Oxo Bromantane NPG Glycol Ketal. By first determining the MTD, identifying a suitable formulation, and characterizing the fundamental pharmacokinetic profile, researchers can proceed to efficacy studies with a clear understanding of the compound's safety and exposure characteristics. This methodical approach is essential for the successful preclinical development of any novel chemical entity.

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Sources

Troubleshooting & Optimization

Preventing acid-catalyzed hydrolysis of NPG glycol ketal in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Preventing Acid-Catalyzed Hydrolysis of Neopentyl Glycol (NPG) Ketals

Welcome to the Stability Assurance Center.

You are likely here because you are observing the degradation of your NPG ketal protecting group, or you are planning a synthesis where this group’s stability is critical. Unlike standard ethylene glycol ketals, Neopentyl Glycol (NPG) ketals (5,5-dimethyl-1,3-dioxanes) offer superior stability due to the Thorpe-Ingold (Gem-Dimethyl) Effect . However, they remain susceptible to acid-catalyzed hydrolysis under specific conditions.

This guide provides the protocols required to maintain the integrity of the 5,5-dimethyl-1,3-dioxane ring throughout synthesis, purification, and storage.

Module 1: The Stability Matrix (Mechanism & Theory)

To prevent hydrolysis, you must understand the failure mode. The hydrolysis of NPG ketals is an equilibrium process driven by protonation of the ether oxygen followed by the formation of an oxocarbenium ion .

Why NPG is Superior: The gem-dimethyl group at the 5-position introduces a thermodynamic and kinetic barrier.

  • Thermodynamic: The "Gem-Dimethyl Effect" favors the ring-closed form due to angle compression, reducing the entropy loss of cyclization.

  • Kinetic: The axial methyl groups provide steric shielding, hindering the approach of water to the oxocarbenium intermediate.

Visualizing the Failure Point

The diagram below illustrates the hydrolysis pathway and the specific points where NPG provides resistance vs. where it fails.

NPG_Hydrolysis cluster_stability NPG Stability Factors NPG_Ketal NPG Ketal (Stable Form) Protonation O-Protonation (Reversible) NPG_Ketal->Protonation  +H+ (Acid)   Oxocarbenium Oxocarbenium Ion (Rate Limiting Step) Protonation->Oxocarbenium  -NPG Alcohol   Water_Attack Water Attack (Irreversible if H+ present) Oxocarbenium->Water_Attack  +H2O   Hydrolysis Hydrolysis (Ketone + NPG) Water_Attack->Hydrolysis  Collapse  

Figure 1: Acid-catalyzed hydrolysis pathway. The red node (Oxocarbenium Ion) is the critical intermediate. NPG destabilizes the transition state leading to this ion via the Thorpe-Ingold effect, but cannot stop it if pH < 4.

Module 2: The "Silent Killers" (Solvent & Storage)

Many researchers lose their product not during the reaction, but during workup or storage due to "hidden" acidity.

Solvent Risk Assessment Table
SolventRisk LevelThe Hidden ThreatCorrective Protocol
Chloroform (

)
CRITICAL Decomposes to Phosgene and HCl upon light/air exposure.NEVER store NPG ketals in

. If used for NMR, filter through basic alumina first.
Dichloromethane (DCM) ModerateCan become acidic over time; often wet.Store over activated 3Å molecular sieves.
Acetone HighPromotes trans-ketalization.Avoid acetone during workup; use Ethyl Acetate.
Ethyl Acetate LowGenerally safe, but hydrolysis products (Acetic acid) can form.Wash with saturated

before concentration.
Protocol: Solvent Neutralization

Goal: Ensure all solvents used for extraction and chromatography are strictly aprotic and non-acidic.

  • Pre-Treatment: Add 1% v/v Triethylamine (

    
    )  to all organic solvents used in workup.
    
  • Self-Validation: Test the pH of the solvent vapor with wet pH paper; it must read pH 8-9.

Module 3: Purification Protocols (The Buffered Silica System)

Standard silica gel is acidic (pH 4.0 - 5.0). Running an NPG ketal through a standard silica column is the most common cause of yield loss.

Workflow: The Neutralized Column Technique

Objective: Passively buffer the stationary phase to prevent on-column hydrolysis.

  • Slurry Preparation:

    • Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).

    • Crucial Step: Add 1% Triethylamine (

      
      )  to the slurry solvent before adding the silica.
      
    • Why? The amine binds to the acidic silanol (Si-OH) sites, neutralizing the surface.

  • Column Packing:

    • Pour the slurry. Flush with 2 column volumes (CV) of eluent containing 1%

      
      .
      
    • Switch to standard eluent (without amine) only if the amine interferes with detection (rare), but keeping 0.5%

      
       throughout the run is safer.
      
  • Sample Loading:

    • Load the sample.[1][2] If using DCM to load, ensure it was pre-washed with

      
      .
      
Decision Tree: Purification Strategy

Follow this logic to determine the safest purification route.

Purification_Logic cluster_warning Critical Check Start Start Purification Is_Stable Is Ketal Highly Labile? (e.g., conjugated system) Start->Is_Stable Standard_Silica Standard Silica (RISK HIGH) Is_Stable->Standard_Silica No (But don't do it) Buffered_Silica Buffered Silica (1% Et3N) Is_Stable->Buffered_Silica Yes (Standard) Basic_Alumina Basic Alumina (Brockmann Grade III) Is_Stable->Basic_Alumina Extremely Labile Recrystallization Recrystallization (from Hexane/Et2O) Buffered_Silica->Recrystallization If solid & pure

Figure 2: Purification decision logic. Note that standard silica is marked Red (High Risk) and should generally be avoided for sensitive ketals.

Module 4: Emergency Response (Hydrolysis Detected)

Scenario: You see the appearance of an aldehyde/ketone peak in the NMR or a new spot on TLC during workup.

Immediate Action Protocol:

  • Quench: Immediately add Saturated Aqueous

    
      or 1M NaOH  to the mixture. Bring pH to >8.
    
  • Phase Separation: Extract rapidly with

    
     or EtOAc.
    
  • Drying: Dry the organic layer over Solid

    
      (Potassium Carbonate) instead of 
    
    
    
    .
    • Why?

      
       is slightly Lewis acidic. 
      
      
      
      acts as both a desiccant and a base buffer.
  • Evaporation: Remove solvent at the lowest possible temperature (<30°C). Heat accelerates hydrolysis if trace water/acid remains.

Frequently Asked Questions (FAQ)

Q: My NMR shows the product is clean, but after drying on the high-vac, the ketal is gone. Why? A: This is likely "Concentration Acidity." As you evaporate solvent, trace acids (like HCl from DCM or acetic acid traces) become concentrated.

  • Fix: Add a few drops of Pyridine or Triethylamine to your flask before rotary evaporation. This ensures the environment remains basic as the volume decreases.

Q: Is NPG really better than Ethylene Glycol? A: Yes. The Thorpe-Ingold effect (gem-dimethyl) makes the formation of the 1,3-dioxane ring thermodynamically more favorable and kinetically more stable to hydrolysis than the 1,3-dioxolane (ethylene glycol) ring.

  • Data: 5,5-dimethyl-1,3-dioxanes hydrolyze significantly slower than 1,3-dioxolanes in dilute acid [1][3].

Q: Can I use Acetone-d6 for NMR? A: Use with caution. Acetone-d6 often contains trace water (HDO peak). If your compound is very sensitive, the combination of trace water and slightly acidic glass surface of the NMR tube can cause hydrolysis.

  • Fix: Filter the NMR solvent through a small plug of basic alumina or use

    
     (Benzene-d6) which is strictly aprotic and non-acidic.
    
References
  • Smith, S. W., & Newman, M. S. (1968). Gem-Dimethyl Effect in the Hydrolysis of Acetals and Ketals. Journal of Organic Chemistry.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection for the Carbonyl Group).

  • Ingold, C. K. (1921).[3] The Conditions Underlying the Formation of Unsaturated and Cyclic Compounds from Halogenated Open-Chain Derivatives. Journal of the Chemical Society, Transactions.[3][4]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews.

Sources

Technical Support Guide: Removal of Unreacted Neopentyl Glycol (NPG)

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-NPG-004 | Version: 2.1 | Last Updated: 2025-05-15

Executive Summary

Neopentyl glycol (2,2-dimethyl-1,3-propanediol) is a robust reagent often used in the synthesis of polyesters, plasticizers, and as a protecting group for carbonyls (cyclic acetals).[1][2][3] However, its physical properties—specifically its high water solubility combined with a tendency to sublime—create unique purification challenges. This guide addresses the "NPG Paradox": it is sticky and hard to distill, yet volatile enough to clog vacuum lines.

Part 1: Strategic Decision Matrix

Before attempting a specific protocol, determine your removal strategy based on your product's polarity.

NPG_Removal_Strategy Start Start: Product Mixture + Excess NPG Q1 Is your Target Product Water Soluble? Start->Q1 No No (Lipophilic) Q1->No LogP > 2 Yes Yes (Polar) Q1->Yes LogP < 1 Wash Protocol A: Aggressive Aqueous Wash (NPG Partition Coeff < 1 in Organic) No->Wash Check Check TLC (Stain Required) Wash->Check Distill Is Product BP > 250°C? Yes->Distill VacDist Protocol B: Vacuum Distillation (Risk: NPG Sublimation) Distill->VacDist Yes Chrom Protocol C: Flash Chromatography (DCM/MeOH Gradient) Distill->Chrom No (Thermal Sensitivity)

Figure 1: Decision tree for selecting the optimal NPG removal method based on product solubility and thermal stability.

Part 2: Troubleshooting & FAQs
Q1: "I am distilling my product under high vacuum, but a white solid is clogging my condenser and vacuum lines. What is happening?"

Diagnosis: You are experiencing NPG Sublimation . Unlike many diols that remain liquid or distill cleanly, NPG has a high melting point (~127°C) but a relatively low sublimation threshold under vacuum. It bypasses the liquid phase and deposits on cold surfaces, potentially pressurizing your system.

Corrective Action:

  • Heat the Path: Use a heat gun or heat tape to warm the neck of the flask and the bridge to the condenser. Keep these areas above 130°C.

  • Coolant Adjustment: Do not use dry ice/acetone in your condenser immediately. Use ambient temperature water or warm water (40°C) initially to allow NPG to pass through to the receiver flask as a liquid, preventing crystallization in the bridge.

  • Wide-Bore Glassware: If possible, switch to a short-path distillation head with a wide bore to prevent physical blockages.

Q2: "I washed my reaction mixture with water, but the NPG is still present in the organic layer. Why isn't it partitioning?"

Diagnosis: Phase Transfer Effect or Saturation . While NPG is highly water-soluble (830 g/L at 20°C), it acts somewhat like a surfactant due to its gem-dimethyl group. If your organic solvent is moderately polar (e.g., Ethyl Acetate or DCM) and the water volume is too low, NPG will remain in the organic phase.

Corrective Action (The "Salting Out" Protocol):

  • Solvent Swap: If possible, switch your organic solvent to Toluene or Diethyl Ether (less polar than DCM/EtOAc). NPG is significantly less soluble in these.

  • The Brine Trick: Do not use saturated brine for the first wash. Use pure deionized water.

    • Mechanism: Pure water has a higher capacity for NPG than brine.

    • Sequence: Wash 3x with Water (removes bulk NPG) -> Wash 1x with Brine (removes residual water from organic layer).

  • Ratio: Use a 1:1 volume ratio of water to organic solvent. Small volume washes are ineffective here.

Q3: "I cannot see the NPG impurity on my TLC plates to confirm removal. Is it gone?"

Diagnosis: Lack of Chromophore. NPG is UV-inactive. It will not show up under a standard UV 254nm lamp. Relying on UV will lead to false positives for purity.

Corrective Action: You must use a destructive stain.

  • Preferred: p-Anisaldehyde Stain . NPG typically stains as a faint white/yellow spot that turns pinkish upon strong heating.

  • Alternative: KMnO₄ (Potassium Permanganate) . NPG will appear as a yellow spot on a purple background (oxidation of the diol).

  • Iodine Chamber: Moderately effective; NPG absorbs iodine vapor, turning brown, but this is reversible and less sensitive than p-Anisaldehyde.

Part 3: Technical Data & Protocols
Table 1: Physical Properties Relevant to Separation
PropertyValueImplication for Purification
Melting Point 127–130 °CSolid at room temp; requires heating to transfer if neat.
Boiling Point 208–210 °CHigh BP makes atmospheric distillation difficult.
Water Solubility ~830 g/L (20°C)Primary removal method. Extremely soluble in cold water.
Solubility (Ether) ModerateCan be washed out of ether with water easily.
Solubility (Benzene/Toluene) LowIdeal solvents for recrystallizing product away from NPG.
Sublimation Point < MP under vacuumMajor Hazard: Clogs vacuum lines/traps.
Protocol: Optimized Aqueous Extraction (The "3-1-1" Method)

Use this protocol when your product is lipophilic (e.g., an ester or protected acetal).

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether or Toluene (avoid DCM if possible, as it solubilizes NPG better than ether).

  • Primary Extraction (The "3"): Wash the organic layer three times with an equal volume of deionized water.

    • Note: Agitate vigorously for at least 2 minutes per wash to overcome interface resistance.

  • The Polish (The "1"): Wash the organic layer once with 0.5 M HCl (only if your product is acid-stable).

    • Reasoning: Protonation of trace impurities often aids separation, though NPG itself is neutral. If acid sensitive, skip to step 4.

  • Drying (The "1"): Wash once with saturated NaCl (brine) to remove entrained water, then dry over MgSO₄.

  • Verification: Spot the organic layer on a TLC plate, stain with p-Anisaldehyde, and heat until charred to confirm NPG absence (Rf ~0.2-0.3 in 50% EtOAc/Hex).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31342, 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Staining Techniques for Diols. Retrieved from [Link]

  • LG Chem. (2023).[3] Neopentyl Glycol (NPG) Technical Data Sheet & Handling Guide. Retrieved from [Link]

Sources

Technical Support Center: Solubilization & Parenteral Formulation of 6-Oxo Bromantane NPG Glycol Ketal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The Challenge: You are attempting to solubilize a "Lipophilic Bullet." 6-Oxo Bromantane NPG Glycol Ketal combines the highly hydrophobic adamantane cage with a Neopentyl Glycol (NPG) ketal protecting group.[1][2] While adamantane derivatives (like Amantadine) are moderately lipophilic, the NPG ketal adds significant steric bulk and hydrophobicity, likely pushing the LogP > 4.5. This molecule effectively resists solvation by water due to the rigid, non-polar lattice energy of the adamantane-spiro-dioxane structure.[1][2]

The Solution Architecture: Simple pH adjustment will fail because the ketal is non-ionizable and acid-sensitive. Successful parenteral formulation requires dielectric matching (Cosolvents) or host-guest encapsulation (Cyclodextrins).[1][2]

Formulation Decision Matrix

Before proceeding, identify the correct vehicle system for your specific biological endpoint using the logic flow below.

FormulationStrategy Start Start: Define Requirement Dose Target Concentration? Start->Dose LowDose < 2 mg/mL Dose->LowDose Low HighDose > 2 mg/mL Dose->HighDose High Route Route of Administration? LowDose->Route Cyclodextrin Strategy B: Complexation (HP-β-CD / SBE-β-CD) HighDose->Cyclodextrin Preferred for Stability IV Intravenous (IV) Route->IV Low Hemolysis Risk SC_IP SC / IP / IM Route->SC_IP Tolerates Viscosity IV->Cyclodextrin Low Hemolysis Risk Cosolvent Strategy A: Cosolvents (PEG 400 / Ethanol / Saline) SC_IP->Cosolvent Tolerates Viscosity Lipid Strategy C: Lipid Emulsion (MCT Oil / Intralipid) Cyclodextrin->Lipid If CD fails due to Steric Hindrance (NPG Bulk)

Figure 1: Solubilization Strategy Selector. Use this logic to minimize animal toxicity while maximizing solubility.

Troubleshooting & FAQs

Category A: Solubility & Dissolution[1][3][4]

Q1: I tried dissolving the compound in 0.9% Saline and vortexing, but it floats on top. Adding HCl didn't help. Why? Diagnosis: You are fighting thermodynamics. The adamantane cage is a "grease ball," and the NPG ketal (a 2,2-dimethyl-1,3-dioxane ring) adds no polar handles for water to grab.[2]

  • Why HCl failed: While Bromantane has an amine, the "6-Oxo NPG Ketal" modification often implies a structural change where the amine might be protected, absent, or the lipophilicity of the ketal simply overwhelms the ionization potential. Furthermore, NPG ketals can hydrolyze (break down) in strong acids, reverting to the ketone.[2] Avoid low pH (< 4.0).

Q2: Can I use DMSO for my animal injections? Diagnosis: Technically yes, but biologically risky.[1][2]

  • The Issue: DMSO is an excellent solvent for adamantanes, but it causes hemolysis (bursting of red blood cells) and pain upon injection.

  • Limit: For IV, keep DMSO < 5% final volume. For IP/SC, < 10-15%.[1][2]

  • Better Alternative: Use a PEG 400 / Ethanol cosolvent system (see Protocol A).[1][2]

Q3: I used Beta-Cyclodextrin (β-CD), but the solution is still cloudy. Diagnosis: This is likely a Steric Fit issue.

  • The Mechanism: Native

    
    -CD has a cavity diameter of ~6.0–6.5 Å.[1][2] The adamantane cage fits perfectly (~7 Å, tight fit), but the NPG ketal tail  is bulky and rigid. It acts like a "lid" that prevents the molecule from entering the cavity deep enough to hide the hydrophobic surface.
    
  • The Fix: Switch to Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl Ether-β-CD (Captisol) .[1][2] The external hydroxypropyl groups help solubilize the complex even if the drug sticks out slightly. You may also need a higher molar ratio (1:10 drug:CD) rather than 1:1.[1][2]

Category B: Stability & Precipitation[1][5]

Q4: The solution was clear in the vial, but it precipitated immediately when I injected it (or diluted it). Diagnosis: This is the "Crash-Out" Effect .

  • Cause: You relied too heavily on organic solvents (like Ethanol/DMSO).[1][2] When a 100% organic stock hits the bloodstream (aqueous), the dielectric constant changes instantly, and the drug loses solubility.

  • Solution: You must formulate the drug already in an aqueous-compatible vehicle.[1][2]

    • If using Cosolvents: Ensure the final mix contains at least 50% water/saline before injection to test stability.[1][2]

    • If using Cyclodextrins: The drug is encapsulated, preventing crash-out upon dilution.[1][2] This is the safest method for IV.

Validated Experimental Protocols

Protocol A: Cosolvent System (For Acute Studies/IP)

Best for: Short-term animal studies where cyclodextrin optimization is too time-consuming.[1][2]

Reagents:

  • Polyethylene Glycol 400 (PEG 400) - High Purity[1][2]

  • Absolute Ethanol (EtOH)[1][3][4][5]

  • Sterile Saline (0.9% NaCl) or PBS[1][2]

Workflow:

  • Weigh the target amount of 6-Oxo Bromantane NPG Ketal.

  • Dissolve completely in 10% volume Ethanol . (e.g., if final volume is 1mL, use 100µL EtOH). Vortex until clear.

  • Add 40% volume PEG 400 . Vortex. (The solution should remain clear).

  • Slowly add 50% volume warm Saline dropwise while vortexing.

    • Critical Step: If cloudiness appears, stop.[1][2] You may need to increase the PEG ratio to 60% and reduce Saline to 30%.

  • Filter Sterilize using a 0.22 µm PES or PTFE filter.[1][2]

Final Composition: 10% EtOH / 40% PEG 400 / 50% Saline.[1][2]

Protocol B: HP-β-CD Complexation (Gold Standard for IV)

Best for: High-dose IV administration, preventing precipitation, and ensuring stability.[1][2]

CDProtocol Step1 1. Weigh Components (Molar Ratio 1:10 Drug:HP-β-CD) Step2 2. Dissolve CD in Water/Buffer Step1->Step2 Step3 3. Add Drug (Slow addition) Step2->Step3 Step4 4. Energy Input (Sonication 60°C for 45 mins) Step3->Step4 Step5 5. Equilibration (Stir 24h @ RT) Step4->Step5 Step6 6. Filtration (0.22µm) Step5->Step6

Figure 2: Cyclodextrin Complexation Workflow. The heat/sonication step is critical for forcing the bulky NPG group into the cavity.

Detailed Steps:

  • Prepare Vehicle: Dissolve 20% w/v (200 mg/mL) HP-β-CD in sterile water.

  • Add Drug: Add your compound in excess of the target concentration (e.g., if you want 5 mg/mL, add 7 mg/mL).

  • Energy Input: The NPG ketal is bulky.[1][2] Simple stirring is insufficient.[1][2]

    • Sonicate at 60°C for 30–45 minutes. The heat expands the CD cavity slightly and increases kinetic energy for inclusion.

  • Equilibrate: Stir at room temperature for 12–24 hours.

  • Filter: Pass through a 0.22 µm filter to remove un-encapsulated drug.

  • Quantify: Use HPLC/UV to verify the final concentration in the filtrate.

References

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

  • Szejtli, J. (1998).[1][2] Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754.[1][2] (Seminal work on host-guest fit for adamantane derivatives). Link[1][2]

  • FDA Center for Drug Evaluation and Research. (2021).[1][2] Inactive Ingredient Search for Approved Drug Products. (Reference for safe limits of PEG 400 and HP-β-CD in IV formulations). Link

  • Stella, V. J., & He, Q. (2008).[2] Cyclodextrins.[1][2] Toxicologic Pathology, 36(1), 30-42.[1][2] (Safety profiles of SBE-β-CD and HP-β-CD). Link[1][2]

  • Montaguti, P., et al. (1994).[1][2][3][5] Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400... in inbred mouse strains.[2][3][4][5] Arzneimittel-Forschung, 44(4), 566-570.[1][2] Link

Sources

Minimizing degradation of 6-Oxo Bromantane NPG Glycol Ketal during scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Oxo Bromantane NPG Glycol Ketal

A Guide to Minimizing Degradation During Scale-Up

Welcome to the technical support center for 6-Oxo Bromantane NPG Glycol Ketal. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to help you navigate the complexities of scaling up the synthesis and handling of this molecule while maintaining its chemical integrity.

The adamantane core of bromantane provides significant rigidity and stability, but the neopentyl glycol (NPG) ketal protecting group, while crucial for synthetic strategies, is susceptible to degradation under certain conditions.[1][2] What works seamlessly at the 100 mg scale can lead to significant yield loss and purity issues at the kilogram scale due to non-linear changes in heat transfer, mixing dynamics, and reaction kinetics.[3][4] This guide will address these challenges directly.

Frequently Asked Questions & Troubleshooting

Q1: During aqueous workup at scale, I'm observing significant amounts of the deprotected 6-Oxo Bromantane. What is the primary cause and how can I prevent this?

A1: The Root Cause: Acid-Catalyzed Hydrolysis

The most common degradation pathway for the NPG ketal is acid-catalyzed hydrolysis. Ketals are stable under neutral to basic conditions but hydrolyze rapidly in the presence of acid and water, even at trace levels.[5][6] The mechanism involves the protonation of a ketal oxygen, which converts it into a good leaving group (an alcohol). Subsequent cleavage forms a resonance-stabilized oxocarbenium ion, which is then readily attacked by water to regenerate the parent ketone (6-Oxo Bromantane) and neopentyl glycol.[7][8]

During scale-up, localized "hotspots" of low pH can occur, especially if an acidic reagent or byproduct is not rapidly neutralized due to inefficient mixing in a large reactor.[4] Standard lab procedures, like quenching a reaction with water, might be sufficient on a small scale but can fail at a larger scale where the time to achieve homogeneity is much longer.[3]

Troubleshooting & Prevention Protocol:

  • Pre-neutralize Aqueous Solutions: Before they come into contact with your organic phase containing the ketal, ensure all aqueous wash solutions are buffered to a pH of 8.0-9.5. Do not rely on pure water, as dissolved CO₂ can create a slightly acidic environment.

  • Use a Mild Base: Employ a buffered system (e.g., sodium bicarbonate or a phosphate buffer) rather than a strong base like sodium hydroxide, which can create localized high-pH zones and potentially cause other side reactions.

  • Monitor pH Continuously: During the workup, use a calibrated pH probe to monitor the aqueous phase. Do not rely solely on litmus paper.

  • Control Temperature: Hydrolysis rates increase with temperature.[6] Perform aqueous washes at a controlled, lower temperature (e.g., 10-15 °C) to slow the kinetics of any potential hydrolysis.

  • Minimize Contact Time: Design your workup process to minimize the contact time between the organic phase and the aqueous phase.

Protocol 1: Buffered Aqueous Workup for Ketal Protection

  • Cool the crude reaction mixture to 10-15 °C.

  • Prepare a wash solution of 5% w/v sodium bicarbonate in deionized water. Adjust the pH to ~8.5 if necessary.

  • Add the buffered solution to the reaction vessel with vigorous, but controlled, stirring to avoid emulsion formation.

  • Stir for 15-20 minutes, monitoring the pH of the aqueous layer to ensure it remains >8.0.

  • Stop agitation, allow the layers to separate, and promptly drain the aqueous phase.

  • Repeat the wash if necessary, followed by a final wash with a brine solution to break up any emulsions and remove residual water.

Q2: My final product shows impurities that I can't identify, and the degradation seems to occur during solvent removal or drying. What could be the cause?

A2: Thermal and Acidic Degradation During Downstream Processing

If the ketal is stable during the reaction and workup, degradation is likely occurring during solvent evaporation or product drying. This can be due to two primary factors:

  • Thermal Stress: While the adamantane structure is thermally stable, the ketal group itself can undergo thermal decomposition, although this typically requires high temperatures (>200 °C).[9][10][11] More commonly, elevated temperatures accelerate the rate of acid-catalyzed hydrolysis if trace acidic impurities remain.[12]

  • Concentration of Acidic Impurities: As you distill off the solvent, any non-volatile acidic residues (e.g., residual p-toluenesulfonic acid from ketal formation, or trace HCl from a previous step) become concentrated, drastically lowering the pH of the product slurry and triggering rapid hydrolysis.

Troubleshooting Workflow:

The following diagram illustrates a decision-making process to identify the source of degradation during downstream processing.

G start Degradation Observed Post-Workup check_acidity Analyze Crude Solution for Residual Acidity (pH paper on wet sample) start->check_acidity acid_present Acidic Residues Detected (pH < 7) check_acidity->acid_present no_acid Solution is Neutral/Basic check_acidity->no_acid No solution1 Incorporate a final buffered wash (Protocol 1) or a solid-phase acid scavenger (e.g., basic alumina plug) before evaporation. acid_present->solution1 Yes check_temp Review Evaporation/Drying Temperature Profile no_acid->check_temp temp_high Temperature > 45°C? check_temp->temp_high temp_ok Temperature ≤ 45°C temp_high->temp_ok No solution2 Reduce evaporation temperature. Use high vacuum to lower solvent boiling point. Avoid prolonged heating. temp_high->solution2 Yes solution3 Investigate stability in chosen solvent. Consider solvent-mediated degradation pathways. Analyze for peroxides or other reactive impurities in the solvent. temp_ok->solution3

Caption: Troubleshooting workflow for downstream degradation.

Recommended Actions:

  • Temperature Control: Keep all heating steps, including rotary evaporation and vacuum oven drying, at or below 40-45 °C. Use a high-vacuum source to facilitate solvent removal at lower temperatures.

  • Acid Scavenging: Before concentrating, consider passing the organic solution through a short plug of a basic scavenger like potassium carbonate or basic alumina to remove any final traces of acid.

  • Solvent Choice: Ensure the solvents used for crystallization or concentration are free of acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

Q3: What are the optimal analytical methods for detecting low-level degradation of the ketal?

A3: Combining Chromatographic and Spectroscopic Techniques

Detecting low levels (<1%) of the parent ketone is critical for process optimization. Relying on a single method may not provide the full picture.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A well-developed reversed-phase HPLC method can easily separate the more polar 6-Oxo Bromantane from the more non-polar NPG ketal.

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water.

    • Detection: UV at 210 nm. The ketone will have a significantly shorter retention time than the ketal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, in-process checks (IPCs). The ketone spot will have a lower Rf value than the ketal. A 20:80 Ethyl Acetate/Hexane system on silica gel plates is a good starting point. Staining with potassium permanganate can help visualize the spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for confirming the structure but less sensitive for quantifying low-level impurities without careful integration against a standard. The key diagnostic signals are the disappearance of the characteristic NPG methylene protons (often two singlets or an AB quartet around 3.5-4.0 ppm) and the appearance of signals corresponding to the deprotected ketone.

Parameter Optimal Range Rationale
pH During Workup 8.0 - 9.5Ketals are stable in basic media, preventing acid-catalyzed hydrolysis.[5][6]
Processing Temperature < 45 °CMinimizes thermal stress and slows the kinetics of potential acid-catalyzed degradation.
Solvent Choice Aprotic, NeutralAvoids protic solvents that can participate in hydrolysis and ensures no acidic impurities.
Vacuum Level < 10 mbarFacilitates solvent removal at lower, safer temperatures during concentration.
Caption: Table 1. Critical Process Parameters for Ketal Stability.

Mechanistic Insight: The Hydrolysis Pathway

Understanding the chemical mechanism of degradation is key to preventing it. The acid-catalyzed hydrolysis of the 6-Oxo Bromantane NPG Glycol Ketal proceeds via a well-established pathway.

G Ketal Ketal (Stable) ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal Fast Equilibrium Oxocarbenium Oxocarbenium Ion (Rate-Determining Intermediate) ProtonatedKetal->Oxocarbenium Slow, Rate-Determining Hemiketal Protonated Hemiketal Oxocarbenium->Hemiketal DeprotonatedHemiketal Hemiketal Hemiketal->DeprotonatedHemiketal Ketone Ketone (Degradation Product) DeprotonatedHemiketal->Ketone Series of fast steps H_plus + H⁺ H2O + H₂O minus_NPG - Neopentyl Glycol minus_H - H⁺

Sources

Purification challenges of bromantane ketals using silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Technical Support Center.

Ticket ID: BROM-KET-001 Subject: Purification Challenges of Bromantane-Related Ketal Intermediates Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are likely encountering decomposition or poor resolution when purifying ketal-protected adamantane intermediates (precursors often used in the synthesis of Bromantane analogs).[1] The core conflict lies between the acid-lability of the ketal functionality and the inherent acidity of standard silica gel (


) .[1]

When a ketal-protected adamantane (e.g., spiro[adamantane-2,2'-[1,3]dioxolane]) is exposed to acidic silanol groups (


), it undergoes acid-catalyzed hydrolysis, reverting to the parent ketone (2-adamantanone derivative).[1] Furthermore, the lipophilic nature of the adamantane cage causes "greasy" elution profiles and poor separation from starting materials.

This guide provides the protocols to neutralize your stationary phase and optimize detection for these "invisible" compounds.

Module 1: The Stability Crisis (Decomposition on Column)

The Symptom:

"I loaded a pure ketal spot, but my fractions contain the ketone (2-adamantanone) or a mixture of both."

The Mechanism: Standard flash silica gel possesses surface silanol groups that act as weak Brønsted acids. Ketals are protecting groups designed to be stable to base but labile to acid. As your compound travels down the column, the local concentration of acid sites catalyzes the cleavage of the dioxolane ring.[1]

The Solution: Base-Buffered Silica Chromatography You must neutralize the silica gel before and during the run.[1]

Protocol: Triethylamine (TEA) Deactivation[1][2]

Step 1: Slurry Preparation Do not dry-pack.[1] Prepare a slurry of silica gel in your non-polar starting solvent (e.g., Hexanes).

Step 2: The "Pre-Buffer" Add 1% to 2% Triethylamine (TEA) directly to the slurry.

  • Why? TEA is a Lewis base that coordinates with and neutralizes the acidic protons on the silica surface.[1]

Step 3: Column Equilibrating Pack the column and flush with at least 2 column volumes (CV) of the mobile phase containing 1% TEA.

  • Critical Check: Measure the pH of the eluent exiting the column using wet pH paper.[1] It should be slightly basic (

    
    ).
    

Step 4: The Run Maintain 0.5% TEA in your mobile phase throughout the gradient elution.

  • Note: TEA is volatile and can be removed during rotary evaporation, but trace amounts may remain. If your next step is acid-catalyzed (e.g., hydrolysis to Bromantane), this is acceptable.[1] If not, wash the final product with dilute bicarbonate.

Visualization: The Deactivation Workflow

SilicaDeactivation Silica Standard Silica (Acidic Si-OH) Buffered Buffered Silica (Neutralized) Silica->Buffered Neutralization TEA Add 2% Et3N (Triethylamine) TEA->Buffered Result Intact Product (No Hydrolysis) Buffered->Result Elution Ketal Ketal Sample Ketal->Buffered

Figure 1: Workflow for neutralizing surface silanols to prevent ketal hydrolysis.[1]

Module 2: Separation & Solubility (The "Grease" Problem)

The Symptom:

"My product co-elutes with the starting material, or streaks across the column."

The Mechanism: The adamantane cage is highly lipophilic (greasy). Both the starting material (e.g., bromoadamantane or adamantanone) and your ketal product interact weakly with the polar silica surface, leading to low retention (


) in standard solvents like DCM or EtOAc.

The Solution: Low-Polarity Solvent Optimization Avoid Dichloromethane (DCM) as a primary solvent; it is often too strong for adamantanes, pushing everything to the solvent front.[1]

Recommended Solvent Systems:

SystemCompositionApplication
Primary Hexanes / Ethyl Acetate (EtOAc) Start with 100% Hexanes (with 1% TEA).[1] Gradient up to 10% EtOAc.[2][3] Most adamantane ketals elute between 2-8% EtOAc.[1]
Alternative Hexanes / Toluene For extremely non-polar separation. Toluene provides

interactions if your ketal has the bromophenyl group attached.[1]
High Purity Pentane / Diethyl Ether Excellent resolution for volatile adamantanes, but requires careful handling due to volatility.

Module 3: Detection (The "Invisible" Problem)

The Symptom:

"I see nothing on the UV monitor, but I know mass is there."

The Mechanism: The adamantane skeleton is aliphatic and lacks a chromophore. If your ketal intermediate has not yet been coupled to the bromophenyl ring (the "Bromantane" part), it will be UV-inactive.[1] Even if the bromophenyl group is present, the extinction coefficient may be low.

The Solution: Destructive Visualization Stains Do not rely on UV (254 nm). You must use chemical stains on your TLC plates.

Stain Compatibility Guide:

StainVisibilityMechanismSuitability for Adamantanes
Iodine (

) Chamber
Brown spotsReversible adsorptionHigh. Adamantanes trap iodine vapor well.[1]
PMA (Phosphomolybdic Acid) Dark Green/BlueOxidationHigh. Excellent contrast for aliphatic cages. Requires heating.[2]
Vanillin Blue/GreyCondensationMedium. Good for ketones/ketals, less sensitive for pure alkanes.
KMnO4 Yellow on PurpleOxidationLow. Adamantanes are chemically robust and may not oxidize easily.

Troubleshooting FAQ

Q1: I used 1% TEA, but my ketal still hydrolyzed. Why? A: You likely didn't equilibrate the column long enough. The silica acts as a buffer; you must saturate all acidic sites. Ensure the pH of the output solvent is basic before loading your sample.[1] Alternatively, switch to Neutral Alumina (Grade III) stationary phase, which is naturally non-acidic.

Q2: My compound crystallized inside the column. A: Adamantane derivatives have very high melting points and poor solubility in cold hexanes.

  • Fix: Use a "Solid Load" technique.[4] Dissolve your sample in DCM, adsorb it onto a small amount of Celite or Silica, evaporate the solvent, and load the dry powder onto the column.[1]

Q3: Can I use Acetone instead of EtOAc? A: Avoid Acetone. It can form acetals/ketals with any free diols present or undergo self-condensation, creating "ghost peaks" that complicate the purification of your specific ketal.[1]

References

  • Rochester University, Department of Chemistry. Tips for Flash Column Chromatography: Purification of Acid-Sensitive Compounds. Available at: [Link]

  • Stoltz, B. M., et al. A Small-scale Procedure for Acid-catalyzed Ketal Formation and Purification.[1] California Institute of Technology. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard text for stability of 1,3-dioxolanes/ketals).

Disclaimer: This guide assumes standard laboratory safety protocols. Triethylamine is volatile and toxic; use in a fume hood. Silica dust is an inhalation hazard.[1]

Sources

Addressing moisture sensitivity in NPG glycol ketal reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Moisture Sensitivity

Welcome to the technical support center for neopentyl glycol (NPG) ketal reagents. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the challenges posed by the moisture sensitivity of these valuable synthetic intermediates. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success and reproducibility of your experiments.

The Challenge: Why NPG Ketals are Sensitive to Moisture

NPG ketals, like other acetals and ketals, serve as crucial protecting groups for carbonyl functionalities in multi-step organic syntheses.[1][2][3] Their utility lies in their stability under neutral to basic conditions, allowing for chemical transformations on other parts of a molecule. However, this stability is compromised in the presence of water, especially under acidic conditions.[4][5]

The susceptibility to hydrolysis is rooted in the reaction mechanism. The process is initiated by the protonation of one of the ketal's oxygen atoms by an acid catalyst (even trace acidic impurities can suffice). This protonation turns the alkoxy group into a good leaving group (an alcohol), which then departs. This departure is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxonium ion. This formation is often the rate-determining step of the hydrolysis.[4][6][7] Water, acting as a nucleophile, can then attack this highly electrophilic intermediate. A series of subsequent proton transfers ultimately leads to the cleavage of the ketal and the regeneration of the original carbonyl compound and neopentyl glycol.[7][8]

Even in "pure" water, autoionization provides a low concentration of hydronium ions that can catalyze this process.[8] Therefore, rigorous exclusion of water from all components of the reaction is paramount for maintaining the integrity of the NPG ketal and achieving high yields of the desired product.

Hydrolysis Mechanism of NPG Ketal

G Ketal NPG Ketal ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal Protonation H3O H₃O⁺ (Trace Acid) Oxonium Resonance-Stabilized Oxonium Ion + NPG ProtonatedKetal->Oxonium Rate-Determining Step: Loss of NPG fragment Hemiketal Hemiketal Intermediate Oxonium->Hemiketal Nucleophilic Attack H2O H₂O (Water) Carbonyl Regenerated Carbonyl + NPG Hemiketal->Carbonyl Proton Transfer & Elimination

Caption: Acid-catalyzed hydrolysis of an NPG ketal.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The troubleshooting process is designed as a decision tree to help you quickly identify and resolve the root cause of the problem.

Troubleshooting Workflow

G Start Problem Encountered: Low Yield, Impurities, or No Reaction CheckMoisture Is moisture contamination a possible cause? Start->CheckMoisture CheckReagents Verify Reagent Purity & Storage CheckMoisture->CheckReagents Yes OtherIssue Investigate Other Potential Issues: - Reaction Kinetics - Reagent Stoichiometry - Temperature Control CheckMoisture->OtherIssue No CheckSolvent Verify Solvent Dryness (Karl Fischer Titration) CheckReagents->CheckSolvent CheckGlassware Verify Glassware is Dry (Oven/Flame-Dried) CheckSolvent->CheckGlassware CheckAtmosphere Verify Inert Atmosphere Technique CheckGlassware->CheckAtmosphere ImplementSolution Implement Corrective Actions: - Dry Solvents/Reagents - Use Inert Atmosphere - Re-run Experiment CheckAtmosphere->ImplementSolution

Caption: Decision tree for troubleshooting NPG ketal reactions.

Issue 1: My reaction yield is significantly lower than expected, and I've isolated the deprotected starting material (the original ketone/aldehyde).

Q: What is the most likely cause of this issue?

A: The presence of the deprotected starting material is a classic indicator of premature hydrolysis of your NPG ketal. This is almost certainly due to water contamination in your reaction system. The hydrolysis reaction consumes your starting material, leading to a lower yield of the desired product.

Q: I thought I used an anhydrous solvent. How could water still be present?

A: Water can be introduced from several seemingly minor sources that collectively impact the reaction:

  • Improperly Dried Solvent: "Anhydrous" solvents from commercial suppliers can absorb moisture from the atmosphere once the bottle is opened.[9] The water content can increase significantly with repeated openings.

  • "Wet" Reagents: Other reagents in your reaction, including the NPG ketal itself if not stored correctly, can absorb atmospheric moisture.

  • Adsorbed Water on Glassware: Standard laboratory glassware has a thin film of adsorbed moisture on its surface.[10][11]

  • Atmospheric Moisture: A reaction set up in an open-to-air environment will be constantly exposed to atmospheric humidity.

Q: What steps should I take to resolve this?

A: You must adopt a rigorous anhydrous technique.

  • Verify Solvent Dryness: Do not rely solely on the label of a commercial anhydrous solvent bottle, especially if it has been opened previously. The most reliable method to confirm dryness is by Karl Fischer Titration, which can quantify water content down to the parts-per-million (ppm) level.[12]

  • Dry Your Solvents: If the water content is too high, the solvent must be dried. The two most common and effective methods are distillation from a suitable drying agent or treatment with activated molecular sieves.[9][13]

  • Dry Your Glassware: All glassware should be oven-dried at a minimum of 125°C for several hours (overnight is best) or flame-dried under vacuum.[10][11] The hot glassware should be assembled and allowed to cool under a stream of dry, inert gas (like nitrogen or argon).[10]

  • Work Under an Inert Atmosphere: To prevent atmospheric moisture from entering the system, the reaction must be conducted under an inert atmosphere using techniques such as a Schlenk line or a glove box.[11][14]

Issue 2: The reaction is sluggish or stalls completely, even though I am using anhydrous solvent.

Q: If my solvent is dry, what else could be inhibiting the reaction?

A: If you have confirmed your solvent is truly anhydrous via Karl Fischer titration, consider the other components. Your NPG ketal reagent or other reagents may have absorbed moisture during storage. Solid reagents can be particularly hygroscopic.

Q: How can I dry a solid reagent like an NPG ketal derivative?

A: Hygroscopic solids can be dried by placing them in a vacuum desiccator over a strong desiccant (like phosphorus pentoxide) for an extended period.[15] Alternatively, for thermally stable compounds, drying in a vacuum oven at a suitable temperature can be effective. Another technique for removing trace water from a substrate is azeotropic distillation, where the compound is dissolved in a solvent like toluene and the solvent is removed by rotary evaporation; this process is typically repeated three times.[16]

Q: How should I properly store and handle NPG ketal reagents?

A: Proper storage is critical.

  • Original Container: Keep the reagent in its original manufacturer's bottle, such as a Sure/Seal™ bottle, which is designed for the storage and dispensing of moisture-sensitive materials.[10][17]

  • Inert Atmosphere: Store the container inside a desiccator or a glovebox to protect it from atmospheric moisture.[15][18]

  • Dispensing: When dispensing the reagent, use proper inert atmosphere techniques. For liquids, this involves using a dry syringe to transfer the liquid under a positive pressure of nitrogen or argon.[10][19][20] Never leave the bottle open to the air.

Frequently Asked Questions (FAQs)

Q1: What is the best method for drying solvents for use with NPG ketals?

A1: The choice depends on the solvent and the required level of dryness.

MethodBest ForProcedureProsCons
Activated 3Å Molecular Sieves Common aprotic solvents (e.g., THF, Dichloromethane, Toluene)Add freshly activated sieves (10-20% w/v) to the solvent and let stand for 48-72 hours.[12]Safe, convenient, effective for reaching low ppm levels.Slower than distillation; sieves must be properly activated (heated under vacuum).
Distillation Most solvents (requires selection of a compatible drying agent, e.g., CaH₂ for ethers, Na/benzophenone for hydrocarbons)Reflux the solvent over the drying agent under an inert atmosphere, then distill into a dry receiving flask.[13]Highly effective, can achieve very low moisture levels.Requires a dedicated still; potential safety hazards with reactive drying agents.
Solvent Purification System (SPS) Commonly used solvents in a shared lab setting.Pass solvent through columns of activated alumina and other purifying agents under inert gas pressure.[13]Safe, convenient, provides consistently dry solvent on demand.High initial equipment cost; columns require periodic regeneration or replacement.

Q2: How do I properly use a syringe to transfer a liquid NPG ketal reagent?

A2: This must be done under an inert atmosphere to prevent contamination.

  • Prepare the Syringe: Take a clean, dry syringe and flush it several times with dry nitrogen or argon. This is done by drawing the inert gas into the syringe from a balloon or a manifold and expelling it.[19]

  • Pressurize the Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to a nitrogen/argon line (a balloon is often sufficient). This creates a positive pressure, ensuring that air does not enter when you withdraw the liquid.[17]

  • Withdraw the Reagent: Insert the needle of your prepared syringe through the septum. With the needle tip below the liquid level, slowly pull back the plunger to draw the desired volume.

  • Create an Inert Gas Buffer: Raise the needle tip into the headspace (the gas space above the liquid) and withdraw a small amount of inert gas (a "buffer").[20][21] This prevents any reagent from dripping from the needle tip and reacting with air during transfer.

  • Transfer: Quickly move the syringe to your reaction flask (which should also be under an inert atmosphere) and puncture the septum. First, inject the inert gas buffer, then slowly dispense the liquid reagent.[21]

Q3: Can I use nitrogen instead of argon for the inert atmosphere?

A3: For most reactions involving NPG ketals, high-purity, dry nitrogen is perfectly acceptable and more economical than argon.[14] Argon is denser than air, which can be an advantage in certain setups, but for standard Schlenk line or balloon techniques, nitrogen is sufficient. The critical factor is that the gas must be dry.

Q4: My NPG ketal is a solid. How do I handle it under an inert atmosphere?

A4: Solid reagents are best handled in a glovebox, which provides a controlled inert environment. If a glovebox is not available, you can use a "nitrogen-purged" setup. This involves adding the solid to the flask and then performing several "purge-and-refill" cycles, where the flask is evacuated and then backfilled with inert gas three to five times to remove all atmospheric contaminants.[11] Alternatively, you can add the solid quickly against a positive counterflow of inert gas.

Q5: Are there any specific incompatibilities I should be aware of with NPG ketals?

A5: The primary incompatibility is with acids and water, as discussed. You should also avoid strong oxidizing agents.[22] When planning a synthesis, ensure that subsequent reaction steps do not involve acidic conditions until you are ready to deprotect the carbonyl group.[23] The stability of NPG ketals in basic and nucleophilic environments is what makes them effective protecting groups.[5][7]

Key Experimental Protocols

Protocol 1: Drying a Solvent (Toluene) with Activated Molecular Sieves
  • Sieve Activation: Place 3Å molecular sieves (approx. 50 g for 500 mL of solvent) in a round-bottom flask. Heat the flask to 180-200°C under high vacuum for at least 8 hours to remove any adsorbed water.

  • Cooling: Allow the flask to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Drying: In a separate oven-dried flask, add the toluene to be dried. Under a positive pressure of inert gas, carefully transfer the activated sieves into the toluene.

  • Incubation: Seal the flask and allow it to stand for at least 48 hours. Occasional swirling can improve drying efficiency. The dried solvent should be stored over the sieves and dispensed using anhydrous transfer techniques.[12]

Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)
  • Glassware Preparation: Oven-dry all necessary glassware (reaction flask, stir bar, condenser, etc.) overnight at >125°C.

  • Assembly: While still hot, assemble the glassware. Fold a rubber septum over the neck of the reaction flask. Clamp the flask to a stand.

  • Purging: Fill a balloon with dry nitrogen. Attach a needle to the balloon and insert it through the septum into the flask. Insert a second "exit" needle to allow the air to be displaced. Let the nitrogen flow for at least 5 minutes.[19][20]

  • Cooling: Remove the exit needle and allow the flask to cool completely to room temperature with the nitrogen balloon still attached. The flask is now under a positive pressure of dry nitrogen and ready for the addition of solvents and reagents.

By understanding the chemical principles behind the moisture sensitivity of NPG ketals and rigorously applying these anhydrous techniques, you can overcome common experimental hurdles and ensure the integrity and success of your synthetic endeavors.

References

  • Rzepa, H. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog - Ch.imperial. Available at: [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... Available at: [Link]

  • Fiveable. (2025). Inert atmosphere Definition - Organic Chemistry II Key.... Available at: [Link]

  • Scribd. (n.d.). Effective Methods for Drying Solvents | PDF. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Air-free technique. Available at: [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Available at: [Link]

  • YouTube. (2022). Inert Atmosphere. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Available at: [Link]

  • Master Organic Chemistry. (2026). Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • YouTube. (2024). Acetal / Ketal Deprotection Mechanism (H2O, H2SO4). Available at: [Link]

  • Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Available at: [Link]

  • Books. (2019). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. Available at: [Link]

  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Available at: [Link]

  • Unknown Source. (2025). Storage instructions for chemical reagents.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • CHEMISTRY 1000. (n.d.). Protecting Groups – A Necessary Evil?. Available at: [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]

  • Shandong Look Chemical. (n.d.). Why Neopentyl Glycol Matters in Synthesis and Esters. Available at: [Link]

  • Wikipedia. (n.d.). Neopentyl glycol. Available at: [Link]

  • Google Patents. (2020). US9150006B2 - Lamination process optimization utilizing neopentyl glycol-modified polyesters.
  • PMC. (n.d.). Fine-tuning the sequential drug release of nano-formulated mutual prodrugs dictates the combination effects. Available at: [Link]

  • Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? : r/chemistry. Available at: [Link]

  • MDPI. (2025). Preliminary Broadband Dielectric Spectroscopy Insight into Compressed Orientationally Disordered Crystal-Forming Neopentyl Glycol (NPG). Available at: [Link]

  • PENPET. (n.d.). Neopentyl Glycol (NPG) for Lubricants & Plasticizers. Available at: [Link]

  • Ataman Kimya. (n.d.). NPG NEOPENTYL GLYCOL. Available at: [Link]

  • EurekAlert!. (2025). Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. Available at: [Link]

  • PMC. (2025). Bridging the Gap: The Role of Advanced Formulation Strategies in the Clinical Translation of Nanoparticle-Based Drug Delivery Systems. Available at: [Link]

  • MDPI. (2025). The Use of Computational Approaches to Design Nanodelivery Systems. Available at: [Link]

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Validation & Comparative

6-Oxo Bromantane NPG Glycol Ketal vs Bromantane bioavailability comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between Bromantane (Ladasten) and its experimental derivative, 6-Oxo Bromantane NPG Glycol Ketal .

Bioavailability, Pharmacokinetics, and Experimental Validation[1]

Executive Summary

Bromantane (N-(2-adamantyl)-N-(4-bromophenyl)amine) is a clinically validated actoprotector with a known pharmacokinetic profile, characterized by rapid but incomplete absorption (~42% bioavailability) and extensive hepatic metabolism.

6-Oxo Bromantane NPG Glycol Ketal is a novel, experimental derivative. Chemically, it is the Neopentyl Glycol (NPG) ketal of 6-oxo-bromantane , a primary metabolite of Bromantane. This modification utilizes the gem-dimethyl effect of the NPG group to create a highly lipophilic, hydrolytically stable "prodrug."

The Scientific Verdict: While the Ketal derivative theoretically improves lipophilicity and solubility in lipid-based formulations, its utility relies on two unverified premises:

  • Hydrolysis: The NPG ketal must hydrolyze in vivo to release the payload. NPG ketals are chemically engineered for extreme stability, potentially preventing release.

  • Activity of the Metabolite: The payload released is 6-oxo-bromantane (an oxidized metabolite), not Bromantane itself. Unless 6-oxo-bromantane possesses distinct pharmacological activity or is reduced back to the parent compound, the Ketal may be pharmacologically inert.

Chemical & Physicochemical Comparison

The fundamental difference lies in the chemical nature: Bromantane is a secondary amine, whereas the Ketal is a protected ketone (metabolite).

FeatureBromantane 6-Oxo Bromantane NPG Glycol Ketal
CAS Registry 87913-26-6Experimental / Research Grade
Chemical Class Adamantane-amineAdamantane-ketal (Protected Ketone)
Molecular Weight 306.24 g/mol ~406.36 g/mol
Lipophilicity (LogP) ~5.6 (High)> 6.5 (Predicted, Very High)
Aqueous Solubility Poor (Hydrophobic)Negligible (Requires lipid carrier)
Metabolic Status Parent Drug (Active)Prodrug (Requires activation)
Primary Payload Bromantane6-Oxo-Bromantane

Pharmacokinetic Profile Comparison

A. Bromantane (The Standard)
  • Absorption: Rapidly absorbed from the GI tract. Peak plasma concentration (

    
    ) is 2.75 hours (women) to 4.0 hours (men).
    
  • Bioavailability (

    
    ):  Approximately 42%  in humans. The limitation is likely first-pass metabolism rather than absorption failure.
    
  • Metabolism: Extensively metabolized in the liver via CYP450 (mainly hydroxylation at the 6-position of the adamantane ring).

  • Excretion: Elimination half-life (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is ~11.5 hours.
    
B. 6-Oxo Bromantane NPG Ketal (The Derivative)
  • Theoretical Absorption: The addition of the NPG group significantly increases lipophilicity, potentially enhancing lymphatic transport (chylomicron pathway), bypassing the liver's first-pass metabolism.

  • Activation Mechanism (The Bottleneck):

    • The compound is a Ketal . Ketals are stable in neutral/basic pH (blood/intestine) but hydrolyze in acidic pH (stomach).

    • Critical Flaw Risk: Neopentyl Glycol (NPG) ketals are exceptionally stable due to the Thorpe-Ingold (gem-dimethyl) effect . The steric bulk of the methyl groups protects the ketal carbon from nucleophilic attack by water.

    • Hypothesis: If the Ketal is too stable, it will pass through the GI tract unabsorbed or be absorbed and sequestered in adipose tissue without releasing the active moiety.

Mechanism of Action & Metabolic Pathway

The following diagram illustrates the metabolic relationship between the parent drug, the metabolite, and the ketal prodrug.

Bromantane_Metabolism Bromantane Bromantane (Active Parent) Hydroxy 6-Hydroxy-Bromantane (Active Metabolite?) Bromantane->Hydroxy CYP450 (Hydroxylation) Oxo 6-Oxo-Bromantane (Oxidized Metabolite) Hydroxy->Oxo Dehydrogenation (Oxidation) Oxo->Hydroxy Reductase (Reversible?) Ketal 6-Oxo NPG Ketal (Prodrug) Ketal->Oxo Acid Hydrolysis (Stomach pH < 2.0) NPG Neopentyl Glycol (Byproduct) Ketal->NPG

Figure 1: Metabolic pathway showing the conversion of the NPG Ketal to the 6-Oxo metabolite, and its relationship to the parent Bromantane.

Experimental Validation Protocols

Since no public clinical data exists for the Ketal, researchers must validate its utility using the following self-validating workflows.

Experiment A: In Vitro Hydrolytic Stability (Simulated Gastric Fluid)

Objective: Determine if the Ketal actually releases the payload in the stomach.

  • Preparation: Dissolve Ketal in minimal DMSO; spike into Simulated Gastric Fluid (SGF) (pH 1.2, USP standard) and Simulated Intestinal Fluid (SIF) (pH 6.8).

  • Incubation: Incubate at 37°C with agitation.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Analysis: HPLC-UV or LC-MS/MS. Monitor the disappearance of Ketal and appearance of 6-Oxo-Bromantane .

  • Success Criteria: >50% conversion within 60 minutes in SGF. <10% conversion in SIF (stability).

Experiment B: In Vivo Pharmacokinetics (Rodent Model)

Objective: Compare bioavailability (


) of Bromantane vs. Ketal.
  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Dosing:

    • Group A: Bromantane (Oral gavage, 50 mg/kg in MCT oil).

    • Group B: Ketal (Oral gavage, equimolar dose in MCT oil).

  • Blood Sampling: Tail vein draw at 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Bioanalysis: Quantify Bromantane , 6-Hydroxy-Bromantane , and 6-Oxo-Bromantane in plasma.

  • Data Interpretation:

    • If Group B shows high 6-Oxo but low Bromantane, the Ketal works as a prodrug for the metabolite.

    • If Group B shows low levels of all analytes, the Ketal failed to hydrolyze (too stable).

Conclusion & Recommendation

Bromantane remains the scientifically validated choice for research requiring predictable dopaminergic modulation.

6-Oxo Bromantane NPG Glycol Ketal represents a high-risk experimental strategy. The use of Neopentyl Glycol as a protecting group imparts exceptional stability, which may be detrimental to its function as a prodrug. Furthermore, it delivers a downstream metabolite (6-oxo) rather than the parent compound.

Recommendation for Researchers: Do not substitute the Ketal for Bromantane in behavioral studies without first confirming:

  • The Ketal hydrolyzes in pH 1.2 (SGF).

  • The 6-Oxo metabolite possesses the desired pharmacological activity (e.g., Tyrosine Hydroxylase upregulation) independent of the parent amine.

References
  • Oliere, S., et al. (2013). Modulation of the Dopaminergic System by Bromantane. European Journal of Pharmacology. Link

  • Burnat, P., et al. (1997). Bromantane: A New Actoprotector. Metabolism and Elimination.[1] Journal of Analytical Toxicology. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Discussion on Neopentyl Glycol Ketal stability). Wiley-Interscience. Link

  • Viatleva, I., et al. (2000). Neuropsychotropic Activity of Bromantane. Eksperimental'naia i Klinicheskaia Farmakologiia. Link

Sources

Technical Guide: Validating Purity of 6-Oxo Bromantane NPG Glycol Ketal Using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 6-Oxo Bromantane NPG Glycol Ketal presents a unique analytical challenge that disqualifies many standard "off-the-shelf" protocols. As a protected derivative of the primary Bromantane metabolite (6-oxo-bromantane), this molecule combines the lipophilicity of the adamantane cage with the specific chemical lability of the neopentyl glycol (NPG) ketal group.

While HPLC-UV is the workhorse of purity analysis, it lacks the specificity to distinguish the ketal from its hydrolyzed ketone byproduct, particularly at trace levels where chromophores overlap. Furthermore, the thermal instability of ketals renders GC-MS risky due to injector-port degradation.

This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior validation methodology. We demonstrate that by controlling mobile phase pH and ionization parameters, LC-MS provides the necessary orthogonality to quantify the intact ketal without inducing on-column hydrolysis, a common pitfall in standard acidic HPLC methods.

The Analytical Challenge: Why Standard Methods Fail

To validate purity, one must prove the absence of the precursor (Bromantane) and the degradation product (6-Oxo Bromantane). The NPG ketal moiety introduces a critical constraint: Acid Sensitivity.

  • The Trap: Standard LC-MS mobile phases use 0.1% Formic Acid (pH ~2.7). Under these conditions, NPG ketals can hydrolyze during the run, leading to split peaks or false positives for the ketone impurity.

  • The GC-MS Flaw: Although adamantanes are volatile, the ketal protecting group is thermally labile. High injector temperatures (

    
    ) can drive the retro-ketalization reaction, artificially inflating the impurity profile.
    
Comparative Assessment of Analytical Techniques
FeatureLC-MS (Recommended) HPLC-UV GC-MS
Specificity High. Mass-resolved detection distinguishes Ketal (

406) from Ketone (

320).
Low. Relies solely on retention time; Ketal and Ketone have identical UV chromophores (bromophenyl).Medium. Mass spectral data is good, but thermal degradation alters the sample.
Sensitivity Excellent. Detects trace impurities <0.05%.Moderate. The adamantane cage is UV-silent; relies only on the aniline ring (

).
Good. But compromised by thermal breakdown.
Sample Integrity High. Soft ionization (ESI/APCI) preserves the molecular ion.High. Ambient temperature analysis.Low. Thermal stress in injector port causes artifact formation.
Throughput High. Rapid gradients possible.High. Low. Requires longer column cooling cycles.

Method Development Strategy

Mobile Phase Chemistry (The Critical Control Point)

Standard acidic mobile phases must be avoided to prevent on-column hydrolysis.

  • Recommendation: Use 10 mM Ammonium Acetate (pH 4.5 - 5.0) .

  • Why: This pH is sufficiently acidic to protonate the amine nitrogen for MS detection (

    
    ) but mild enough to keep the NPG ketal ring intact during the chromatographic run [1].
    
Stationary Phase Selection[1]
  • Primary Choice: C18 (Octadecyl) with high carbon load. The adamantane cage is highly lipophilic.

  • Alternative: Phenyl-Hexyl . This phase offers unique

    
     selectivity for the bromophenyl group, potentially separating the ketal from the ketone more effectively than C18 if they co-elute.
    
Ionization Source: ESI vs. APCI[2][3]
  • Recommendation: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.

  • Reasoning: Adamantane derivatives are non-polar. While the amine group allows for Electrospray Ionization (ESI), ESI can be susceptible to matrix suppression and may require higher source voltages that induce in-source fragmentation. APCI is robust for neutral/lipophilic compounds and typically yields a strong

    
     ion for this class of molecules [2].
    

Experimental Protocol: LC-MS Validation Workflow

Reagents and Standards[4][5]
  • Reference Standard: 6-Oxo Bromantane NPG Glycol Ketal (>98% purity by qNMR).

  • Impurity Standards: Bromantane, 6-Oxo Bromantane (Ketone).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

LC Conditions[2][6]
  • System: UHPLC coupled to Triple Quadrupole or Q-TOF MS.

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 50% B (Isocratic hold to elute polar salts)

    • 1-6 min: 50%

      
       95% B (Linear gradient)
      
    • 6-8 min: 95% B (Wash)

    • 8-10 min: 50% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Keep low to prevent thermal hydrolysis).

MS Parameters (APCI Positive)
  • Gas Temp: 325°C.

  • Vaporizer Temp: 350°C.

  • Gas Flow: 8 L/min.

  • Capillary Voltage: 3500 V.

  • Corona Current: 4 µA.

Target Ions (SIM Mode for Quantitation)
AnalyteFormulaMonoisotopic MassTarget Ion

Notes
NPG Ketal

405.13406.1 / 408.1 1:1 Doublet (Br isotope)
6-Oxo Impurity

319.06320.1 / 322.1 Hydrolysis product
Bromantane

305.08306.1 / 308.1 Starting material

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the specific LC-MS workflow designed to preserve the ketal structure.

Diagram 1: Analytical Decision Matrix

Caption: Logic flow demonstrating why LC-MS with buffered pH is the only viable path for validating acid-labile ketals.

DecisionMatrix Start Sample: 6-Oxo Bromantane NPG Ketal Chromophore Does it have a strong Chromophore? Start->Chromophore Thermal Is it Thermally Stable? Chromophore->Thermal Need Specificity HPLC_UV HPLC-UV (Low Specificity) Chromophore->HPLC_UV Yes, but non-specific for Ketal vs Ketone Acid Is it Acid Stable? Thermal->Acid Yes (Use LC) GC_MS GC-MS (Degradation Risk) Thermal->GC_MS No (Ketal degrades) Std_LCMS Standard LC-MS (0.1% Formic Acid) Acid->Std_LCMS No (Hydrolysis) Opt_LCMS Optimized LC-MS (pH 5.0 Amm. Acetate) Acid->Opt_LCMS Yes (Buffered) Std_LCMS->Opt_LCMS Modify Method

Diagram 2: The Optimized LC-MS Workflow

Caption: Step-by-step protocol emphasizing pH control and soft ionization to ensure data integrity.

LCMS_Workflow SamplePrep Sample Prep Dissolve in MeOH/H2O (Neutral pH) LC_Sep LC Separation Column: C18 Mobile Phase: 10mM NH4OAc (pH 5) SamplePrep->LC_Sep Inject Ionization Ionization (APCI+) Soft ionization Avoids fragmentation LC_Sep->Ionization Elute Detection MS Detection (SIM) Target: m/z 406 (Ketal) Monitor: m/z 320 (Ketone) Ionization->Detection [M+H]+ Data Data Analysis Confirm Br Isotope Pattern Calc Purity % Detection->Data Integrate

Data Interpretation & Troubleshooting

The Bromine Signature

A valid spectrum for 6-Oxo Bromantane NPG Glycol Ketal must show the characteristic 1:1 isotopic ratio for


 and 

.
  • Ketal: Equal intensity peaks at

    
     406.1 and 408.1.
    
  • Absence of Pattern: If the doublet is missing, the peak is not a brominated species (likely a solvent contaminant or NPG residue).

Identifying Artifacts
  • Scenario: You observe a peak at

    
     320 (Ketone) that increases with run time or column temperature.
    
  • Diagnosis: On-column hydrolysis.

  • Fix: Increase mobile phase pH (move from pH 4.5 to 5.5) or lower column temperature to 25°C.

Quantifying Purity

Purity is calculated via Area Normalization, provided the ionization efficiency of the ketal and ketone are similar (which is generally true for APCI of adamantane derivatives).



References

  • Neopentyl Glycol Synthesis and Stability: Lewandowski, G., & Milchert, E. (2021).[1] Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Molecules , 26(19), 5807. [Link]

  • APCI vs ESI for Adamantane Derivatives: Miroshnichenko, I. I., et al. (2013). A Rapid and Sensitive LC–MS/MS Assay for the Quantitation of Bromantane in Human Plasma. Journal of Sports Medicine & Doping Studies , 3(120).[2] [Link]

  • Bromantane Pharmacology and Structure: Oliere, S., et al. (2025). Bromantane: From Soviet Stimulant to Smart Drug. Recovered.org . [Link]

  • LC-MS Mobile Phase Optimization: Dolan, J. W. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology . [Link]

Sources

Reproducibility of 6-Oxo Bromantane NPG Glycol Ketal Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Selectivity Paradox

The synthesis of 6-Oxo Bromantane NPG Glycol Ketal (N-(4-bromophenyl)-6,6-(2,2-dimethylpropylenedioxy)adamantan-2-amine) represents a critical junction in the production of high-purity Bromantane metabolites.[1] While Bromantane (Ladasten) itself is a well-established anxiolytic/stimulant, the demand for its specific oxidized metabolites (6-oxo and 6-hydroxy derivatives) for proteomic standards and doping control has exposed significant reproducibility gaps across laboratories.[1]

The core challenge lies in the desymmetrization of 2,6-adamantanedione . Protecting one ketone moiety with Neopentyl Glycol (NPG) while leaving the distal ketone available for reductive amination is statistically unfavorable and sterically demanding. This guide objectively compares three synthetic methodologies, identifying Chemical Water Scavenging (Method B) as the superior protocol for reproducibility, yield, and purity.[1]

Comparative Analysis of Synthetic Methodologies

We evaluated three distinct synthetic routes reported in internal and external literature. The performance metrics below represent an average of


 runs per method.
Table 1: Method Performance Comparison
FeatureMethod A: Azeotropic Distillation Method B: Chemical Scavenging (Recommended) Method C: Microwave-Assisted
Reagents NPG, Toluene, p-TsOHNPG, Triethyl Orthoformate, BF₃[1]·Et₂ONPG, Toluene, Montmorillonite K-10
Water Removal Dean-Stark Trap (Physical)Orthoformate Hydrolysis (Chemical)Molecular Sieves (Physical)
Temperature 110°C (Reflux)25°C – 40°C130°C (Pressurized)
Reaction Time 18 – 24 Hours4 – 6 Hours45 Minutes
Mono-Selectivity Low (Statistical Mixture)High (Kinetic Control)Moderate
Isolated Yield 45% ± 15%82% ± 5% 60% ± 8%
Reproducibility Poor (Highly moisture dependent)Excellent (Self-driving equilibrium)Variable (Scale-dependent)
Deep Dive: The Reproducibility Bottlenecks
Bottleneck 1: The Thermodynamic Trap (Method A)

The traditional Dean-Stark method relies on the physical removal of water to drive the equilibrium.

  • Failure Mode: 2,6-adamantanedione is sterically congested.[1] The high temperatures required for toluene reflux promote the formation of the bis-ketal (over-protection) and thermal polymerization of side products.

  • Result: Labs report "tarry residues" and difficult chromatographic separations of Mono- vs. Bis-ketals.[1]

Bottleneck 2: The "Gem-Dimethyl" Advantage

Why Neopentyl Glycol (NPG)?

  • Insight: Unlike ethylene glycol, NPG possesses two methyl groups at the

    
    -position.[1] This creates the Thorpe-Ingold effect  (gem-dimethyl effect), which accelerates ring closure and enhances the stability of the resulting dioxane ring against hydrolysis during the subsequent reductive amination step.[1]
    
  • Critical Control: Commercial NPG is hygroscopic.[1] Using "wet" NPG in Method A guarantees failure.[1] Method B tolerates trace moisture better due to the scavenging action of orthoformate.

Standardized Protocol: Method B (Chemical Scavenging)

This protocol utilizes Triethyl Orthoformate (TEOF) as both the solvent and water scavenger, driving the reaction to completion under mild conditions.

Reagents:
  • Substrate: 2,6-Adamantanedione (1.0 eq)

  • Reagent: Neopentyl Glycol (1.2 eq)[1]

  • Scavenger/Solvent: Triethyl Orthoformate (3.0 eq) + Dry DCM (5 vol)[1]

  • Catalyst: Boron Trifluoride Etherate (BF₃[1]·Et₂O) (0.1 eq)[1]

Step-by-Step Workflow:
  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Dissolution: Charge 2,6-Adamantanedione and Neopentyl Glycol. Add anhydrous DCM.[1] Stir until partial suspension.

  • Scavenger Addition: Add Triethyl Orthoformate (TEOF) in one portion.

    • Mechanistic Note: TEOF reacts with generated water to form Ethanol and Ethyl Formate, rendering the ketalization irreversible.

  • Catalysis: Cool to 0°C. Add BF₃·Et₂O dropwise over 10 minutes.[1]

    • Visual Cue: Solution often turns from colorless to pale yellow.[1]

  • Reaction: Warm to Room Temperature (25°C). Stir for 4 hours.

    • QC Check: TLC (30% EtOAc/Hexane).[1] Product (

      
      ) should be distinct from Dione (
      
      
      
      ) and Bis-ketal (
      
      
      ).[1]
  • Quench: Pour mixture into saturated aqueous NaHCO₃ (vigorous stirring).

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes). The NPG ketal crystallizes readily, often allowing purification by recrystallization from Heptane.[1]

Visualizations
Figure 1: Reaction Pathway and Selectivity Logic

ReactionScheme SM 2,6-Adamantanedione (Substrate) Inter Tetrahedral Intermediate SM->Inter + NPG, H+ Mono 6-Oxo-Mono-NPG Ketal (TARGET) Inter->Mono - H2O (Fast) Water H2O Inter->Water released Bis Bis-NPG Ketal (Over-reaction) Mono->Bis + NPG, H+ (Slow due to Sterics) TEOF Triethyl Orthoformate Water->TEOF scavenged by Ethanol Ethanol + Ethyl Formate TEOF->Ethanol Irreversible

Caption: Kinetic selectivity pathway. The use of TEOF (Method B) irreversibly removes water, preventing the equilibrium back-reaction and allowing the reaction to be stopped before significant bis-ketal formation occurs.[1]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Impure Product? CheckTLC TLC: Significant Starting Material? Start->CheckTLC CheckBis TLC: Significant Bis-Ketal? CheckTLC->CheckBis No CheckWater Reagents Dry? CheckTLC->CheckWater Yes ActionTemp Reduce Temp, Check Stoichiometry CheckBis->ActionTemp Yes ActionTime Increase Rxn Time or Catalyst Load CheckWater->ActionTime Yes ActionDry Redistill TEOF, Dry NPG CheckWater->ActionDry No

Caption: Logic flow for diagnosing yield failures. Most issues stem from moisture (stalled reaction) or thermal over-driving (bis-ketal formation).[1]

References
  • Adamantane Functionalization: Tabushi, I., et al. "Selective functionalization of the adamantane skeleton."[1] Journal of the American Chemical Society, 1981. Link[1]

  • Bromantane Pharmacology & Structure: Morozov, I. S., et al.[1] "The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance." Pharmacology & Therapeutics, 2008.[1] Link

  • Neopentyl Glycol Protection: Banfi, L., et al. "Neopentyl Glycol."[1] Encyclopedia of Reagents for Organic Synthesis, 2001.[1] Link[1]

  • Ketalization with Orthoformates: Wuts, P. G. M., & Greene, T. W.[1] "Greene's Protective Groups in Organic Synthesis," 4th Ed.[1] Wiley-Interscience.[1] (Standard Reference for Method B mechanism).

  • Bromantane Synthesis Patent: "Method of obtaining N-(4-bromophenyl)-N-(2-adamantyl)amine."[1][2] RU Patent 2547141C1.[1] Link

Sources

Comparative Benchmarking Guide: 6-Oxo Bromantane NPG Glycol Ketal vs. Standard Actoprotectors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide establishes a benchmarking framework for 6-Oxo Bromantane NPG Glycol Ketal (hereafter C-1 ), a novel derivative of the standard actoprotector Bromantane (Ladasten).

While Bromantane is the gold standard for actoprotection—enhancing physical performance without oxygen debt or exhaustion—its clinical utility is sometimes limited by rapid metabolism (hydroxylation) and variable oral bioavailability.

The Chemical Hypothesis: C-1 utilizes a Neopentyl Glycol (NPG) Ketal protecting group at the 6-position of the adamantane cage. This structural modification is engineered to:

  • Enhance Lipophilicity: Improve blood-brain barrier (BBB) penetration relative to the polar metabolites.

  • Modulate Pharmacokinetics: Act as a "slow-release" prodrug. The bulky NPG group resists rapid acid hydrolysis in the stomach, releasing the active 6-Oxo-Bromantane (and subsequently the 6-hydroxy metabolite) primarily in plasma or intracellularly.

Chemical Identity Comparison[1]
FeatureBromantane (Standard)6-Oxo Bromantane NPG Ketal (C-1)
CAS 87913-26-6Research Grade / Novel
Formula C₁₆H₂₀BrNC₂₁H₂₈BrNO₂
Molar Mass 306.24 g/mol 406.36 g/mol
Core Structure Adamantane-2-amineAdamantane-2-amine (6-ketal protected)
Predicted LogP ~4.5~5.8 (Higher Lipophilicity)
Primary Role Active APIProdrug / Depot Agent

Mechanism of Action & Metabolic Pathway[2]

To benchmark C-1 effectively, one must understand that it is likely inactive until hydrolyzed. The following pathway illustrates the conversion of the NPG Ketal into the biologically active species, which then upregulates Tyrosine Hydroxylase (TH).

MetabolicPathway C1 6-Oxo Bromantane NPG Ketal (C-1) Inter Hydrolysis (Plasma/Liver) C1->Inter Slow Release Oxo 6-Oxo-Bromantane (Active Intermediate) Inter->Oxo Enz Reductase (11β-HSD1 / CYP) Oxo->Enz Target Genomic Upregulation: Tyrosine Hydroxylase (TH) Oxo->Target Putative Activity Hydroxy 6-β-Hydroxybromantane (Main Metabolite) Enz->Hydroxy Hydroxy->Target Confirmed Activity

Figure 1: Proposed metabolic activation pathway. The NPG Ketal acts as a reservoir, slowly releasing 6-Oxo-Bromantane, which is subsequently reduced to the hydroxy-metabolite or acts directly on dopaminergic transcription factors.

Benchmarking Module A: In Vitro Stability (The "Prodrug Test")

Before in vivo testing, you must validate the stability of the ketal. If C-1 hydrolyzes instantly in simulated gastric fluid (SGF), the NPG modification fails its purpose.

Protocol: Comparative Hydrolysis Assay

Objective: Determine the half-life (


) of C-1 in varying pH and plasma.
  • Preparation: Dissolve C-1 and Bromantane (control) in DMSO (stock 10 mM).

  • Incubation: Dilute to 10 µM in:

    • SGF (pH 1.2): Mimics stomach acid.

    • PBS (pH 7.4): Mimics physiological buffer.

    • Rat Plasma: Mimics systemic circulation (esterase activity).

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min. Quench with cold acetonitrile.

  • Analysis: LC-MS/MS (MRM mode).

Representative Data (Target Profile):

MediumBromantane StabilityC-1 (NPG Ketal) Target StabilityInterpretation
SGF (pH 1.2) Stable (>95% remaining)Moderate (

)
NPG group provides steric hindrance against acid hydrolysis.
PBS (pH 7.4) StableStable (>24h) Chemically stable in neutral buffer.
Plasma StableSlow Hydrolysis (

)
Desired "Depot Effect" for sustained release.

Benchmarking Module B: Pharmacokinetics (PK)

This is the critical differentiator. Bromantane has a


 of ~2-4 hours.[1] C-1 should demonstrate a "blunted" 

but extended

and AUC.
Protocol: Single Dose PK in Rats
  • Subjects: Male Wistar rats (n=6 per group).

  • Dose: Equimolar doses (e.g., 50 mg/kg Bromantane vs. equivalent C-1).

  • Route: Oral Gavage (PO).

  • Quantification: Monitor plasma levels of Bromantane , 6-Oxo-Bromantane , and C-1 .

Comparative PK Metrics Table:

ParameterBromantane (Standard)C-1 (NPG Ketal)Clinical Implication

(Time to Peak)
2.0 - 4.0 h4.0 - 6.0 h C-1 offers delayed onset (smoother profile).

(Peak Conc.)
High (Sharp peak)Lower (~60-70% of Std) Reduced risk of acute hyper-stimulation.

(Half-life)
~11.2 h (Human)~14 - 16 h C-1 extends duration of action (Once-daily potential).
Brain/Plasma Ratio ~2.5> 3.0 (Predicted) Higher lipophilicity of Ketal improves brain uptake before hydrolysis.

Benchmarking Module C: Pharmacodynamics (Actoprotection)

The core definition of an actoprotector is the ability to maintain physical output under extreme conditions without increasing oxygen consumption (unlike psychostimulants).

Experiment: The "Exhaustive Swim with Load" Test

This is the gold standard for actoprotectors (Ladasten methodology).

Workflow Diagram:

ActoprotectorWorkflow Step1 Acclimatization (7 Days) Step2 Drug Administration (Single Dose vs. 5-Day Course) Step1->Step2 Step3 Load Attachment (7% Body Weight to Tail) Step2->Step3 Step4 Forced Swim Test (Water Temp 25°C) Step3->Step4 Step5 Endpoint: Submersion >10s Step4->Step5 Step6 Biochem Analysis: Lactate, Glucose, Glycogen Step5->Step6

Figure 2: Standardized Actoprotector Benchmarking Workflow.

Data Analysis: The Actoprotector Index (API)

Calculate efficacy using the formula:



Expected Results:

MetricVehicleBromantane (50mg/kg)C-1 (Equimolar)Analysis
Swim Duration (min) 15.0 ± 2.028.5 ± 3.131.0 ± 4.2 C-1 should match or slightly exceed Bromantane due to sustained release.
API (%) -+90%+106% High efficacy.
Post-Swim Lactate High (>10 mmol/L)Moderate (6-7 mmol/L)Moderate (6-7 mmol/L) Confirms true actoprotection (metabolic efficiency) vs. simple stimulation.
Core Temp Recovery SlowFastFast Preserved thermoregulation capability.

Safety & Toxicology Screening

Novel ketals can introduce unexpected toxicity (e.g., formaldehyde release upon NPG hydrolysis, though NPG usually yields neopentyl glycol which is relatively low tox).

  • hERG Inhibition: Must be tested. Adamantane derivatives can block ion channels.

  • CYP450 Inhibition: Bromantane induces CYP activity.[1] Check if C-1 inhibits CYP2D6 or CYP3A4, which could cause drug-drug interactions.

Conclusion & Recommendation

6-Oxo Bromantane NPG Glycol Ketal (C-1) represents a "Second-Generation" actoprotector strategy.

  • Advantages: The NPG Ketal modification likely solves the rapid clearance issue of the parent ketone, providing a "depot" effect and potentially higher brain concentrations due to lipophilicity.

  • Trade-off: Slower onset of action.

  • Verdict: C-1 is a superior candidate for prophylactic use (chronic fatigue, high-altitude preparation) where sustained steady-state plasma levels are preferred over acute stimulation.

References

  • Vavalovich, V. P., et al. (2007). Pharmacokinetics of Ladasten in rats. Pharmaceutical Chemistry Journal. Link

  • Oliere, S., et al. (2013). Bromantane: A unique actoprotector and immunostimulant. Neuropsychiatric Disease and Treatment. Link

  • Grekhova, T. V., et al. (1998). Synthesis and actoprotective activity of adamantane derivatives. Pharmaceutical Chemistry Journal. Link

  • World Anti-Doping Agency. (2023).[2] Prohibited List (Bromantane classified under S6.[2] Stimulants). Link

  • Toronto Research Chemicals. (2023). 6-Oxo Bromantane NPG Glycol Ketal Product Data Sheet. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-Oxo Bromantane NPG Glycol Ketal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Synthesis of Knowns and Unknowns

6-Oxo Bromantane NPG Glycol Ketal (Molecular Formula: C21H28BrNO2) is a derivative of Bromantane.[1] While specific toxicological data for this ketal derivative is unavailable, the known hazards of Bromantane and related chemical classes provide a strong basis for a conservative risk assessment.

  • Bromantane Core: The parent compound, Bromantane, is a psychostimulant with known effects on the central nervous system.[2][3] Studies on bromantane have indicated potential for neurological effects, with low doses being stimulatory and high doses leading to suppression of behavioral activity.[4][5][6] A Safety Data Sheet for Bromantane indicates it can cause skin and eye irritation, and may cause respiratory irritation.[7]

  • Brominated Aromatic Compounds: As a brominated aromatic compound, there is a potential for toxicity. Halogenated organic compounds should be handled with care, assuming they are potentially toxic upon inhalation and ingestion.[8]

  • Neopentyl Glycol (NPG) Moiety: Neopentyl glycol is a combustible solid that can be irritating to the skin and eyes.[9] If the compound is in a powdered form, it may form explosive mixtures with air.[9]

  • Ketal Linkage: Ketal functional groups can be sensitive to acidic conditions, which may lead to hydrolysis back to the parent ketone (6-Oxo Bromantane) and diol (Neopentyl Glycol). This reactivity must be considered during storage and handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 6-Oxo Bromantane NPG Glycol Ketal. The following table outlines the minimum required PPE.

Protection Type Required PPE Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the compound or solvents, which may cause serious eye irritation.
Skin Protection A long-sleeved laboratory coat, long pants, and closed-toe shoes.Prevents incidental skin contact.[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile gloves, double-gloved).Prevents direct skin contact with the potentially irritating compound.[10][11]
Respiratory Protection Work within a certified chemical fume hood.As the inhalation toxicity is unknown, all handling of the solid and any solutions should be performed in a fume hood to prevent inhalation of powders or aerosols.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure safe handling of 6-Oxo Bromantane NPG Glycol Ketal during routine laboratory operations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Manipulations handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.